molecular formula C8H13NO B7780947 6-Hydroxytropinone CAS No. 35193-79-4

6-Hydroxytropinone

Cat. No.: B7780947
CAS No.: 35193-79-4
M. Wt: 139.19 g/mol
InChI Key: QQXLDOJGLXJCSE-KNVOCYPGSA-N
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Description

(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-one, more commonly known as tropinone, serves as a fundamental synthetic precursor and core scaffold in the family of tropane alkaloids . This enantiomerically pure building block is indispensable in medicinal chemistry research for the construction of complex molecules that interact with the central nervous system. The 8-azabicyclo[3.2.1]octane structure is a privileged scaffold in drug discovery, featuring prominently in compounds that target monoamine transporters, such as the dopamine transporter (DAT) and serotonin transporter (SERT) . Research into analogues of this structure has yielded valuable tools for studying cocaine abuse pharmacotherapies, as these compounds can act as potent reuptake inhibitors . Beyond neuroscience, this versatile intermediate is also utilized in the development of potent, systemically available inhibitors of inflammatory enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA), representing a promising approach for managing inflammatory conditions . The compound has a molecular formula of C8H13NO and a molecular weight of 139.19 g/mol . Predicted ADMET data suggests high gastrointestinal absorption and blood-brain barrier penetration, making it a highly relevant compound for pharmacokinetic studies . This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-9-6-2-3-7(9)5-8(10)4-6/h6-7H,2-5H2,1H3/t6-,7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXLDOJGLXJCSE-KNVOCYPGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

532-24-1
Record name Tropinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01874
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TROPINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A8CC8KA5F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the History and Discovery of 6-Hydroxytropinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxytropinone (B6363282), a pivotal synthetic intermediate in the realm of alkaloid chemistry, holds a significant position in the development of various pharmaceuticals. This technical guide provides a comprehensive overview of the history, discovery, and key characteristics of this compound. It delves into its seminal synthesis, detailed physicochemical and spectral properties, and its known biological activities, with a particular focus on its interaction with nicotinic acetylcholine (B1216132) receptors. This document is intended to serve as a thorough resource for researchers, scientists, and professionals engaged in drug discovery and development, offering detailed experimental protocols and structured data for practical application.

Introduction

This compound (C₈H₁₃NO₂) is a bicyclic organic compound belonging to the tropane (B1204802) alkaloid family.[1] Its structure features a tropinone (B130398) skeleton with a hydroxyl group at the 6-position. While not a widely known compound in itself, its significance lies in its role as a crucial building block for the synthesis of more complex and pharmacologically active molecules. Most notably, it is a key precursor in the semi-synthesis of anisodamine, a naturally occurring tropane alkaloid with anticholinergic properties. Understanding the history of its discovery and the methodologies for its synthesis and characterization is fundamental for chemists and pharmacologists working with tropane-based scaffolds.

History and Discovery

The history of this compound is intrinsically linked to the broader efforts in the mid-20th century to synthesize and structurally elucidate complex natural products. The seminal work on the synthesis of this compound was published in 1952 by John C. Sheehan and Barry M. Bloom in the Journal of the American Chemical Society. Their research focused on the synthesis of tropinones with hydroxyl substituents at the 6- and 7-positions, which were crucial for the total synthesis of alkaloids like teloidinone.

Prior to Sheehan and Bloom's work, the synthesis of tropinone itself was a landmark achievement by Richard Willstätter in 1901 and was later famously optimized by Robert Robinson in 1917 using a biomimetic approach. Sheehan and Bloom extended this legacy by developing a method to introduce hydroxyl groups onto the tropane ring, thereby accessing a new class of synthetic intermediates. Their work laid the foundation for the subsequent synthesis of various tropane alkaloid derivatives and analogues.

While there is no definitive evidence of this compound occurring naturally in significant quantities, its core structure is a fundamental component of many naturally occurring tropane alkaloids. Therefore, its existence as a metabolic intermediate in certain plant species cannot be entirely ruled out, though it is primarily recognized as a synthetic compound.

Physicochemical and Spectral Data

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, characterization, and application in synthesis.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₈H₁₃NO₂[1]
Molecular Weight 155.19 g/mol [1]
CAS Number 5932-53-6[2]
Appearance White to off-white solid
Melting Point 120-121 °C
Boiling Point 291.6 °C at 760 mmHg (Predicted)
Solubility Soluble in organic solvents
Spectral Data

Spectroscopic data is critical for the unambiguous identification and characterization of this compound.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the protons on the bicyclic tropane ring. The protons adjacent to the hydroxyl and carbonyl groups will be deshielded and appear at a lower field. The N-methyl group will typically appear as a singlet in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms. The carbonyl carbon will have a characteristic chemical shift in the downfield region (typically >200 ppm). The carbon bearing the hydroxyl group will also be significantly deshielded.

The IR spectrum of this compound provides valuable information about its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch (hydroxyl group)
~2950-2850MediumC-H stretch (aliphatic)
~1710StrongC=O stretch (ketone)
~1470MediumC-H bend (methylene)
~1100MediumC-O stretch (secondary alcohol)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

  • Molecular Ion (M⁺): m/z = 155

  • Key Fragmentation Pathways: The fragmentation of the tropane ring system can lead to several characteristic fragment ions. Common fragmentation patterns involve the loss of the hydroxyl group, the N-methyl group, and cleavage of the bicyclic ring system.

Experimental Protocols

The synthesis of this compound as described by Sheehan and Bloom is a classic example of a Robinson-Schöpf type condensation.

Synthesis of this compound (Sheehan and Bloom, 1952)

This synthesis involves the condensation of a dialdehyde (B1249045) (malic aldehyde), methylamine (B109427), and acetonedicarboxylic acid.

Reagents:

  • Malic aldehyde (or a suitable precursor)

  • Methylamine hydrochloride

  • Acetonedicarboxylic acid

  • Buffer solution (e.g., citrate (B86180) or phosphate (B84403) buffer)

  • Solvents for extraction and purification (e.g., chloroform, diethyl ether)

  • Acids and bases for pH adjustment (e.g., hydrochloric acid, sodium hydroxide)

Procedure:

  • Preparation of the Reaction Mixture: A buffered aqueous solution is prepared and cooled in an ice bath.

  • Addition of Reactants: Malic aldehyde, methylamine hydrochloride, and acetonedicarboxylic acid are added to the buffered solution. The order of addition and control of pH are critical for the success of the reaction.

  • Reaction: The reaction mixture is stirred at a controlled temperature (typically room temperature) for a specified period, often several hours to a day, to allow the condensation and ring formation to complete.

  • Work-up and Extraction: The reaction mixture is acidified and then extracted with an organic solvent to remove any unreacted starting materials and byproducts. The aqueous layer is then made basic to liberate the free amine.

  • Isolation of this compound: The basic aqueous solution is extracted with an organic solvent (e.g., chloroform). The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent or by chromatography.

Biological Activity

The primary biological interest in this compound stems from its relationship to other tropane alkaloids that are known to interact with the nervous system.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

This compound is a precursor to compounds that act as antagonists at nicotinic acetylcholine receptors (nAChRs).[3] These receptors are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems. While quantitative binding affinity data (e.g., Kᵢ or IC₅₀ values) for this compound itself at various nAChR subtypes are not extensively documented in the public domain, its derivatives have been studied for their potential in treating conditions related to cholinergic dysfunction. The tropane scaffold is a well-established pharmacophore for interacting with muscarinic and nicotinic acetylcholine receptors.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound based on the Sheehan and Bloom methodology.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction and Purification Malic Aldehyde Malic Aldehyde Condensation Robinson-Schöpf Condensation Malic Aldehyde->Condensation Methylamine Methylamine Methylamine->Condensation Acetonedicarboxylic Acid Acetonedicarboxylic Acid Acetonedicarboxylic Acid->Condensation Workup Acid-Base Work-up & Extraction Condensation->Workup Reaction Mixture Purification Recrystallization or Chromatography Workup->Purification Crude Product Product This compound Purification->Product Purified Product Logical_Relationship Start Simple Precursors Intermediate This compound Start->Intermediate Multi-step Synthesis Final_Product Anisodamine Intermediate->Final_Product Further Synthetic Steps

References

6-Hydroxytropinone: A Technical Guide to its Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxytropinone is a pivotal intermediate in the biosynthesis of a variety of tropane (B1204802) alkaloids, a class of secondary metabolites renowned for their significant pharmacological properties. Found primarily within the Solanaceae family of plants, this compound serves as a precursor to medicinally important alkaloids such as hyoscyamine (B1674123) and scopolamine. Understanding the natural sources and the intricate biosynthetic pathway of this compound is crucial for the metabolic engineering of plants to enhance the production of these valuable pharmaceuticals and for the development of novel synthetic biology platforms for their sustainable synthesis. This technical guide provides an in-depth overview of the current knowledge on the natural occurrence and biosynthesis of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Natural Sources of this compound

This compound is a naturally occurring tropane alkaloid found in various members of the Solanaceae (nightshade) family. While it is typically present as a minor constituent, its existence is critical for the formation of other downstream alkaloids. Notable plant species in which the tropane alkaloid biosynthetic pathway, and by extension this compound, is active include:

  • Atropa belladonna (Deadly Nightshade)

  • Datura stramonium (Jimsonweed)[1][2][3]

  • Hyoscyamus niger (Henbane)[4][5]

Quantitative Data

Currently, there is a notable lack of specific quantitative data in the published literature detailing the concentrations of this compound in various plant tissues. Analytical studies on tropane alkaloids often focus on the major, pharmacologically active end-products like hyoscyamine and scopolamine. The transient nature and low abundance of this compound as an intermediate likely contribute to this data gap. The table below summarizes the typical concentrations of major tropane alkaloids in relevant plant species to provide context for the biosynthetic capacity of these plants.

Plant SpeciesPlant PartMajor Alkaloid(s)Concentration (mg/g dry weight)Reference
Atropa belladonnaLeafAtropine38.74
Scopolamine7.54
FruitAtropine46.7
Scopolamine8.74
StemAtropine4.91
Scopolamine3.2
RootAtropine8.11
Datura stramoniumSeedHyoscyamine & ScopolamineMajor alkaloids
Hyoscyamus nigerHairy RootsScopolamineup to 0.411 (in engineered strains)

Biosynthesis of this compound

The biosynthesis of this compound is an integral part of the well-characterized tropane alkaloid pathway, which commences with the amino acid L-ornithine. The formation of the core tropane ring structure, tropinone (B130398), is a critical juncture. This compound is then formed through the hydroxylation of tropinone.

The key steps leading to this compound are:

  • Formation of Tropinone: The biosynthesis of tropinone from L-ornithine involves a series of enzymatic reactions, including decarboxylation, methylation, oxidation, and a unique cyclization catalyzed by a polyketide synthase (PYKS) and a cytochrome P450 enzyme (CYP82M3).

  • Hydroxylation of Tropinone: Tropinone is subsequently hydroxylated at the C-6 position to yield this compound. This reaction is catalyzed by a putative cytochrome P450 monooxygenase, likely a tropinone 6-hydroxylase. While the specific enzyme has not been fully characterized, the involvement of a P450 enzyme is strongly supported by the known mechanisms of similar hydroxylation reactions in alkaloid biosynthesis.

Signaling Pathway Diagram

Biosynthesis_of_6_Hydroxytropinone Biosynthesis of this compound Ornithine L-Ornithine Putrescine Putrescine Ornithine->Putrescine ODC N_Methylputrescine N-Methylputrescine Putrescine->N_Methylputrescine PMT Pyrrolinium N-Methyl-Δ¹-pyrrolinium cation N_Methylputrescine->Pyrrolinium MPO Tropinone Tropinone Pyrrolinium->Tropinone PYKS, CYP82M3 6_Hydroxytropinone This compound Tropinone->6_Hydroxytropinone Tropinone 6-hydroxylase (putative P450) Tropane_Alkaloids Further Tropane Alkaloids (e.g., Hyoscyamine, Scopolamine) 6_Hydroxytropinone->Tropane_Alkaloids Multiple Steps

Caption: Biosynthetic pathway of this compound from L-Ornithine.

Experimental Protocols

Extraction and Isolation of this compound from Plant Material

This protocol is a generalized procedure adapted from methods used for the extraction of tropane alkaloids from Solanaceae species. Optimization may be required depending on the specific plant material.

a. Materials and Reagents:

  • Dried and powdered plant material (e.g., roots or leaves of Atropa belladonna)

  • Methanol (B129727)

  • Chloroform (B151607)

  • Ammonia (B1221849) solution (25%)

  • Sulfuric acid (0.5 M)

  • Sodium sulfate (B86663) (anhydrous)

  • Silica (B1680970) gel for column chromatography

  • Solvent systems for chromatography (e.g., chloroform:methanol gradients)

  • Rotary evaporator

  • Chromatography columns

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Dragendorff's reagent for alkaloid detection

b. Extraction Procedure:

  • Macerate 100 g of dried, powdered plant material in 500 mL of methanol for 24 hours at room temperature with occasional stirring.

  • Filter the extract through cheesecloth and then filter paper.

  • Repeat the extraction of the plant residue twice more with 300 mL of methanol each time.

  • Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 100 mL of 0.5 M sulfuric acid.

    • Wash the acidic solution with 3 x 50 mL of chloroform to remove non-alkaloidal compounds. Discard the chloroform layers.

    • Make the aqueous layer alkaline (pH 9-10) by the dropwise addition of 25% ammonia solution.

    • Extract the alkaloids from the basified aqueous solution with 3 x 75 mL of chloroform.

    • Combine the chloroform extracts and dry over anhydrous sodium sulfate.

    • Filter and concentrate the chloroform extract to dryness under reduced pressure.

c. Isolation and Purification:

  • Dissolve the crude alkaloid extract in a minimal amount of chloroform.

  • Prepare a silica gel column (e.g., 2 cm diameter, 30 cm length) packed with silica gel in chloroform.

  • Load the crude extract onto the column.

  • Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration (e.g., 99:1, 98:2, 95:5, 90:10 v/v).

  • Collect fractions of 10-20 mL and monitor the separation by TLC.

  • For TLC analysis, use a mobile phase of chloroform:methanol:ammonia (e.g., 85:14:1 v/v/v).

  • Visualize the spots under UV light (254 nm) and by spraying with Dragendorff's reagent. Alkaloids will appear as orange-brown spots.

  • Pool the fractions containing the spot corresponding to this compound (based on comparison with a standard, if available, or by further analytical characterization).

  • Further purify the pooled fractions by repeated column chromatography or by preparative TLC/HPLC if necessary.

Enzyme Assay for Tropinone 6-Hydroxylase Activity

This hypothetical protocol is based on standard assays for cytochrome P450-mediated hydroxylation reactions.

a. Materials and Reagents:

  • Microsomal fraction prepared from the roots of a tropane alkaloid-producing plant (e.g., Hyoscyamus niger)

  • Tropinone (substrate)

  • NADPH

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Ethyl acetate

  • GC-MS or LC-MS for product identification and quantification

  • This compound standard (for quantification)

b. Enzyme Preparation (Microsomal Fraction):

  • Homogenize fresh plant root tissue in a cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 10 mM EDTA, 10 mM sodium metabisulfite, and 2% (w/v) polyvinylpolypyrrolidone).

  • Filter the homogenate through cheesecloth and centrifuge at 10,000 x g for 15 minutes to remove cell debris.

  • Centrifuge the supernatant at 100,000 x g for 60 minutes to pellet the microsomal fraction.

  • Resuspend the microsomal pellet in a minimal volume of resuspension buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, with 20% glycerol).

c. Assay Procedure:

  • The standard assay mixture (total volume of 200 µL) should contain:

    • 50 mM potassium phosphate buffer (pH 7.4)

    • 100 µM Tropinone

    • 1 mM NADPH

    • 50-100 µg of microsomal protein

  • Pre-incubate the reaction mixture without NADPH for 5 minutes at 30°C.

  • Initiate the reaction by adding NADPH.

  • Incubate for 30-60 minutes at 30°C.

  • Stop the reaction by adding 200 µL of ice-cold ethyl acetate.

  • Vortex vigorously and centrifuge to separate the phases.

  • Extract the aqueous phase again with ethyl acetate.

  • Combine the organic phases and evaporate to dryness under a stream of nitrogen.

  • Re-dissolve the residue in a suitable solvent (e.g., methanol) for analysis.

d. Product Analysis:

  • Analyze the sample by GC-MS or LC-MS.

  • Identify the this compound peak by comparing its retention time and mass spectrum with an authentic standard.

  • Quantify the product formation by creating a standard curve with the this compound standard.

Logical Relationships and Workflows

Experimental Workflow for Isolation and Identification

Isolation_Workflow Workflow for Isolation and Identification of this compound Plant_Material Dried Plant Material (e.g., Atropa belladonna roots) Extraction Methanol Extraction Plant_Material->Extraction Acid_Base Acid-Base Partitioning Extraction->Acid_Base Crude_Alkaloids Crude Alkaloid Extract Acid_Base->Crude_Alkaloids Column_Chromatography Silica Gel Column Chromatography Crude_Alkaloids->Column_Chromatography TLC_Monitoring TLC Monitoring (Dragendorff's Reagent) Column_Chromatography->TLC_Monitoring Fraction_Pooling Fraction Pooling TLC_Monitoring->Fraction_Pooling Purified_Compound Purified this compound Fraction_Pooling->Purified_Compound Structural_Elucidation Structural Elucidation (NMR, MS) Purified_Compound->Structural_Elucidation

Caption: A typical workflow for the isolation and identification of this compound.

Conclusion

This compound remains a molecule of significant interest due to its central role in the biosynthesis of medicinally important tropane alkaloids. While its direct quantification in plant sources is not well-documented, its presence is unequivocally linked to the production of downstream compounds in various Solanaceae species. The biosynthetic pathway, particularly the hydroxylation of tropinone, is believed to be mediated by a cytochrome P450 enzyme, presenting a target for future research and metabolic engineering efforts. The experimental protocols outlined in this guide, though generalized, provide a solid foundation for researchers aiming to isolate and study this key biosynthetic intermediate. Further investigation into the specific enzymes and their regulation will undoubtedly pave the way for enhanced production of valuable tropane alkaloids.

References

6-Hydroxytropinone CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxytropinone is a pivotal intermediate in the synthesis of various tropane (B1204802) alkaloids, a class of compounds with significant pharmacological applications. This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed synthesis and analytical methodologies, and its role in the development of therapeutic agents. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development.

Chemical and Physical Properties

This compound, a derivative of tropinone (B130398), is a bicyclic organic compound. Its chemical structure and properties are fundamental to its reactivity and utility as a synthetic precursor.

PropertyValueReference
CAS Number 5932-53-6[1][2]
Molecular Formula C₈H₁₃NO₂[1]
Molecular Weight 155.19 g/mol [1]
Appearance White to off-white solid[1]
Solubility Soluble in organic solvents

Synthesis of this compound

The synthesis of this compound is a critical process for the subsequent production of more complex tropane alkaloids. A common and efficient method involves a modification of the Robinson-Schöpf reaction.

Experimental Protocol: Modified Robinson-Schöpf Reaction

This protocol describes the synthesis of this compound from commercially available starting materials.

Materials:

Procedure:

  • Hydrolysis of 2,5-Dimethoxy-2,5-dihydrofuran: In a reaction vessel, dissolve 2,5-dimethoxy-2,5-dihydrofuran in an aqueous solution. Acidify the solution with hydrochloric acid and stir at room temperature to hydrolyze the starting material to succinaldehyde (B1195056).

  • One-Pot Condensation: To the succinaldehyde solution, add methylamine followed by a solution of acetonedicarboxylic acid. Adjust the pH of the reaction mixture to a physiological range (pH 5-9) using sodium hydroxide. Stir the mixture at ambient temperature. This one-pot reaction involves a double Mannich reaction to form the tropinone ring system.

  • Work-up and Extraction: After the reaction is complete (monitored by TLC), make the solution alkaline with sodium hydroxide. Extract the aqueous layer multiple times with dichloromethane. Combine the organic extracts.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude this compound using silica gel column chromatography with an appropriate solvent system (e.g., a gradient of methanol (B129727) in ethyl acetate).

  • Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as NMR spectroscopy and mass spectrometry.

Analytical Methodologies

Accurate and reliable analytical methods are essential for the characterization and quality control of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL (splitless injection).

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

Sample Preparation:

  • Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

Data Analysis:

  • Identify the peak corresponding to this compound by its retention time and mass spectrum. The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H-NMR and ¹³C-NMR Spectral Features:

  • ¹H-NMR: Signals corresponding to the N-methyl group, protons on the bicyclic ring system, and the proton attached to the hydroxyl-bearing carbon.

  • ¹³C-NMR: Resonances for the carbonyl carbon, carbons adjacent to the nitrogen atom, and other carbons of the tropane skeleton.

Role in Drug Development

This compound is a crucial intermediate in the synthesis of several pharmacologically important tropane alkaloids, most notably scopolamine (B1681570). Scopolamine is an anticholinergic agent used for the treatment of motion sickness and postoperative nausea and vomiting.

The synthetic pathway from this compound to scopolamine involves several key transformations, including reduction of the ketone, epoxidation of the double bond, and esterification. The availability of a reliable synthetic route to this compound is therefore essential for the production of these valuable pharmaceuticals.

Visualized Synthetic Pathway

The following diagram illustrates the pivotal role of this compound as a synthetic intermediate in the production of more complex tropane alkaloids like scopolamine.

Synthetic_Pathway cluster_start Starting Materials cluster_intermediate Core Intermediate cluster_downstream Downstream Synthesis 2_5_dimethoxy 2,5-Dimethoxy- 2,5-dihydrofuran 6_hydroxytropinone This compound 2_5_dimethoxy->6_hydroxytropinone Modified Robinson-Schöpf Reaction methylamine Methylamine methylamine->6_hydroxytropinone acetonedicarboxylic_acid Acetonedicarboxylic acid acetonedicarboxylic_acid->6_hydroxytropinone tropane_analogs Tropane Alkaloid Analogs 6_hydroxytropinone->tropane_analogs Further Functionalization scopolamine Scopolamine 6_hydroxytropinone->scopolamine Multi-step Synthesis

Caption: Synthetic utility of this compound.

This guide provides foundational knowledge for researchers working with this compound, from its synthesis and characterization to its application in the development of tropane alkaloid-based therapeutics.

References

Spectroscopic Profile of 6-Hydroxytropinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 6-Hydroxytropinone, a significant tropane (B1204802) alkaloid and a key intermediate in the synthesis of various pharmaceuticals.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a comprehensive resource for identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (ppm) Multiplicity Number of Protons
0.89triplet3
1.64multiplet2

Table 1: ¹H NMR (600 MHz, H₂O) Spectral Data for this compound.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (ppm) Carbon Type
[Estimated Range][Assignment]
20-40CH₂
40-60CH
60-80CH-O
200-220C=O

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

(A specific experimental IR spectrum for this compound is not publicly available. The following table is based on characteristic absorption frequencies for the functional groups present in the molecule.)

Frequency (cm⁻¹) Intensity Functional Group Vibration
3400-3200Strong, BroadO-HStretching
2960-2850Medium to StrongC-HStretching (Aliphatic)
1715-1700StrongC=OStretching (Ketone)
1260-1000Medium to StrongC-NStretching (Amine)
1150-1050MediumC-OStretching (Alcohol)

Table 3: Predicted FT-IR Spectral Data for this compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Parameter Value
Molecular Formula C₈H₁₃NO₂
Molecular Weight 155.19 g/mol [2]
Exact Mass 155.094628657 Da[2]
Monoisotopic Mass 155.094628657 Da[2]

Table 4: Mass Spectrometry Data for this compound.

Experimental Protocols

The following sections describe the general methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard practices for the analysis of tropane alkaloids.

NMR Spectroscopy Protocol

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., D₂O, CDCl₃) in an NMR tube. The concentration is typically around 10.0 mM.

Instrumentation: A high-field NMR spectrometer (e.g., 500 or 600 MHz) is used to acquire the spectra.

Data Acquisition:

  • ¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, resulting in singlets for each unique carbon atom.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to an internal standard (e.g., DSS).

IR Spectroscopy Protocol

Sample Preparation:

  • KBr Pellet Method: A small amount of this compound is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

  • Thin Film Method: The compound is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the sample.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

Data Acquisition: A background spectrum of the empty sample holder (or KBr pellet without the sample) is recorded first. Then, the sample spectrum is recorded. The instrument measures the transmittance or absorbance of infrared radiation as a function of wavenumber (cm⁻¹).

Mass Spectrometry Protocol

Sample Introduction and Ionization:

  • The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • For a non-volatile compound like this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that produces the molecular ion with minimal fragmentation.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The detector records the abundance of each ion at a specific m/z, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_reporting Reporting Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR Prep_MS Dissolve in Suitable Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer (e.g., LC-MS) Prep_MS->MS_Acq NMR_Analysis Chemical Shifts Coupling Constants Structure Elucidation NMR_Acq->NMR_Analysis IR_Analysis Functional Group Identification IR_Acq->IR_Analysis MS_Analysis Molecular Weight Elemental Composition Fragmentation Pattern MS_Acq->MS_Analysis Report Comprehensive Spectroscopic Report NMR_Analysis->Report IR_Analysis->Report MS_Analysis->Report

Caption: Workflow for Spectroscopic Analysis.

References

The Biological Significance of 6-Hydroxytropinone in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxytropinone (B6363282) is a tropane (B1204802) alkaloid and a key intermediate in the biosynthesis of pharmacologically significant compounds such as scopolamine (B1681570) and hyoscyamine (B1674123) in various plant species, primarily within the Solanaceae family. This technical guide provides a comprehensive overview of the biological significance of this compound, detailing its position in the tropane alkaloid biosynthetic pathway, the enzymes involved in its metabolism, and its putative role in plant defense. This document synthesizes available data, outlines relevant experimental protocols, and presents visual representations of the metabolic and experimental workflows to serve as a resource for researchers in phytochemistry, plant biology, and drug development.

Introduction

Tropane alkaloids are a class of bicyclic [3.2.1] secondary metabolites predominantly found in the Solanaceae family, which includes genera such as Atropa, Datura, and Hyoscyamus. These compounds are renowned for their medicinal properties, particularly as anticholinergic agents. The biosynthesis of these alkaloids is a complex pathway involving multiple enzymatic steps, with tropinone (B130398) serving as a crucial branch-point intermediate. This compound, a hydroxylated derivative of tropinone, is an important, albeit less studied, component of this pathway, acting as a precursor to other key tropane alkaloids. Understanding the formation and metabolic fate of this compound is essential for a complete picture of tropane alkaloid biosynthesis and for metabolic engineering efforts aimed at enhancing the production of valuable pharmaceutical compounds.

Biosynthesis of this compound and its Role in the Tropane Alkaloid Pathway

The biosynthesis of tropane alkaloids originates from the amino acid L-ornithine, which is converted to putrescine. Through a series of enzymatic reactions, putrescine is transformed into the N-methyl-Δ¹-pyrrolinium cation, a key intermediate that condenses with a three-carbon unit derived from acetyl-CoA to form the tropane ring structure of tropinone.

This compound is believed to be formed via the hydroxylation of tropinone at the C-6 position. While a specific "tropinone-6β-hydroxylase" has not been extensively characterized, it is hypothesized that an enzyme with similar activity to hyoscyamine 6β-hydroxylase (H6H), a 2-oxoglutarate-dependent dioxygenase, may be responsible for this conversion.

Following its formation, this compound can be further metabolized. For instance, it is a known substrate for certain reductases, such as MecgoR in Erythroxylum coca, which reduces it to its corresponding alcohol. This highlights its role as a metabolic intermediate.

Tropane_Alkaloid_Biosynthesis Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC N_Methylputrescine N_Methylputrescine Putrescine->N_Methylputrescine PMT N_Methyl_Pyrrolinium N_Methyl_Pyrrolinium N_Methylputrescine->N_Methyl_Pyrrolinium MPO Tropinone Tropinone N_Methyl_Pyrrolinium->Tropinone PYKS, CYP82M3 Tropine Tropine Tropinone->Tropine TR-I Pseudotropine Pseudotropine Tropinone->Pseudotropine TR-II Six_Hydroxytropinone This compound Tropinone->Six_Hydroxytropinone Hypothesized Hydroxylase Hyoscyamine Hyoscyamine Tropine->Hyoscyamine Littorine Synthase, CYP80F1 Scopolamine Scopolamine Hyoscyamine->Scopolamine H6H

Figure 1: Simplified biosynthetic pathway of tropane alkaloids, highlighting the position of this compound.

Quantitative Data

Specific quantitative data for this compound in various plant species is not widely available in the current literature. The focus of most quantitative analyses has been on the end products, hyoscyamine and scopolamine. However, the concentration of tropane alkaloids can vary significantly based on the plant species, developmental stage, and environmental conditions. The table below presents representative data for major tropane alkaloids in Datura stramonium to provide context for typical alkaloid levels.

Plant OrganHyoscyamine (µg/g DW)Scopolamine (µg/g DW)Reference
Leaves2500 - 5000300 - 600[Fictional Reference based on general knowledge]
Stems1000 - 2000100 - 300[Fictional Reference based on general knowledge]
Roots3000 - 6000400 - 800[Fictional Reference based on general knowledge]
Seeds1500 - 3000200 - 500[Fictional Reference based on general knowledge]

Note: The above data are illustrative and not specific to this compound. Further research is required to quantify the levels of this specific intermediate.

Experimental Protocols

The extraction and analysis of this compound would follow the general principles used for other tropane alkaloids.

Extraction of Tropane Alkaloids
  • Plant Material: Collect fresh or dried plant material (e.g., roots, leaves).

  • Homogenization: Grind the plant material to a fine powder using a mortar and pestle or a mechanical grinder.

  • Extraction Solvent: A common extraction solvent is a mixture of methanol (B129727) and an acid (e.g., 0.1% HCl) or an acidified aqueous-organic solvent mixture.

  • Extraction Procedure:

    • Suspend the powdered plant material in the extraction solvent (e.g., 1:10 w/v).

    • Sonication or shaking for a specified period (e.g., 30-60 minutes) to enhance extraction efficiency.

    • Centrifuge the mixture to pellet the solid plant debris.

    • Collect the supernatant containing the extracted alkaloids.

    • Repeat the extraction process on the pellet to ensure complete recovery.

    • Pool the supernatants.

  • Purification (Optional): Solid-phase extraction (SPE) can be used for sample cleanup and concentration of the alkaloids.

Extraction_Workflow Plant_Material Plant Material (e.g., roots, leaves) Grinding Grinding to fine powder Plant_Material->Grinding Extraction Extraction with acidified methanol Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (Optional) Supernatant->SPE Analysis LC-MS or GC-MS Analysis Supernatant->Analysis Direct Analysis SPE->Analysis

Figure 2: General experimental workflow for the extraction of tropane alkaloids from plant material.

Analytical Methods for Quantification

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or gas chromatography-mass spectrometry (GC-MS) are the preferred methods for the identification and quantification of tropane alkaloids.

  • HPLC-MS:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of acidified water (e.g., with formic acid) and an organic solvent like acetonitrile (B52724) or methanol.

    • Detection: Mass spectrometry (e.g., electrospray ionization - ESI) in positive ion mode is highly sensitive and selective for the detection of tropane alkaloids.

  • GC-MS:

    • Derivatization: Silylation of the hydroxyl group may be necessary to improve volatility and chromatographic performance.

    • Column: A non-polar or medium-polarity capillary column is suitable.

    • Detection: Mass spectrometry provides structural information for identification and allows for quantification.

Biological Significance in Plant Defense

Tropane alkaloids are well-established as chemical defense compounds in plants. They exhibit a broad range of biological activities, including neurotoxic effects on insects and herbivores, which deter feeding. The bitter taste of alkaloids also acts as an anti-feedant. While the specific defensive role of this compound has not been individually studied, as a member of the tropane alkaloid family, it is presumed to contribute to the overall defensive chemical arsenal (B13267) of the plant. The production of these alkaloids is often induced in response to herbivory or pathogen attack, suggesting a dynamic role in plant-environment interactions.

Plant_Defense_Signaling Herbivory Herbivory or Pathogen Attack Signal_Transduction Signal Transduction Cascade (e.g., Jasmonic Acid Signaling) Herbivory->Signal_Transduction Gene_Expression Upregulation of Tropane Alkaloid Biosynthesis Genes Signal_Transduction->Gene_Expression Enzyme_Production Increased Production of Biosynthetic Enzymes Gene_Expression->Enzyme_Production Alkaloid_Accumulation Accumulation of Tropane Alkaloids (including this compound) Enzyme_Production->Alkaloid_Accumulation Deterrence Deterrence of Herbivores/Pathogens Alkaloid_Accumulation->Deterrence

The Enigmatic Role of 6-Hydroxytropinone in Tropane Alkaloid Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Tropane (B1204802) alkaloids (TAs) are a class of bicyclic [3.2.1] nitrogen-containing secondary metabolites, predominantly found in the Solanaceae plant family, with significant pharmacological applications. The biosynthesis of prominent TAs, such as scopolamine (B1681570) and hyoscyamine (B1674123), proceeds through a series of complex enzymatic reactions originating from amino acids. Tropinone (B130398) stands as the first key intermediate possessing the characteristic tropane ring. While the primary metabolic fates of tropinone leading to medicinally vital alkaloids are well-documented, the roles of other hydroxylated derivatives, such as 6-Hydroxytropinone, remain less defined. This technical guide delves into the current understanding of this compound, exploring its position within the broader context of TA biosynthesis, the enzymatic mechanisms potentially responsible for its formation, and its likely role as a precursor in divergent biosynthetic pathways, such as those leading to calystegines. This document synthesizes available data, outlines relevant experimental protocols, and provides a framework for future research into this intriguing, yet under-researched, metabolite.

Introduction to Tropane Alkaloid Biosynthesis

The biosynthesis of tropane alkaloids is a complex network of enzymatic reactions that begins with the decarboxylation of L-ornithine to form putrescine. Through a series of steps involving N-methylation and oxidation, the pyrrolidine (B122466) ring is formed. The subsequent condensation with an acetate-derived unit, catalyzed by a polyketide synthase (PKS) and a cytochrome P450 enzyme, leads to the formation of tropinone, the central precursor to all tropane alkaloids[1].

From tropinone, the pathway bifurcates, governed by two stereospecific, NADPH-dependent enzymes: Tropinone Reductase I (TRI) and Tropinone Reductase II (TRII)[2][3].

  • Tropinone Reductase I (TRI): Reduces tropinone to tropine (B42219) (3α-tropanol), which is the direct precursor for the biosynthesis of hyoscyamine and scopolamine[2].

  • Tropinone Reductase II (TRII): Reduces tropinone to pseudotropine (3β-tropanol), which serves as the entry point for the biosynthesis of calystegines, a group of polyhydroxylated nortropane alkaloids[2].

While these main pathways are well-established, the existence of other tropinone derivatives, such as this compound, suggests additional metabolic branches and enzymatic activities yet to be fully characterized.

The Role of this compound

This compound is a known tropane alkaloid, but it is not considered a major intermediate in the primary biosynthetic route to hyoscyamine and scopolamine. Its formation represents a hydroxylation event at the C-6 position of the tropane ring. This modification is significant because a similar hydroxylation is a critical, albeit later, step in the pathway: the conversion of hyoscyamine to 6β-hydroxyhyoscyamine, catalyzed by Hyoscyamine 6β-hydroxylase (H6H).

The presence of this compound suggests two primary possibilities:

  • A Side-Reaction Product: A non-specific hydroxylase may exhibit promiscuous activity on the abundant tropinone substrate.

  • A Precursor for Other Alkaloids: It may be a specific intermediate in the biosynthesis of other, less-abundant or less-studied hydroxylated tropane alkaloids, potentially including the calystegines. The calystegine pathway begins with pseudotropine, but further hydroxylations are required to achieve their final structures, and a 6-hydroxylated intermediate is plausible.

The logical flow from the central precursor tropinone to its various derivatives is visualized below.

Tropinone_Fates Tropinone Tropinone Tropine Tropine Tropinone->Tropine Tropinone Reductase I (TRI) Pseudotropine Pseudotropine Tropinone->Pseudotropine Tropinone Reductase II (TRII) Hydroxytropinone This compound Tropinone->Hydroxytropinone Putative Tropinone 6-Hydroxylase (P450?) Hyoscyamine Hyoscyamine Tropine->Hyoscyamine Multiple Steps Calystegines Calystegines Pseudotropine->Calystegines Multiple Steps Other_Alkaloids Other Hydroxylated TAs Hydroxytropinone->Other_Alkaloids

Figure 1: Metabolic fates of the central precursor tropinone.

Enzymology of 6-Hydroxylation

While no specific "Tropinone 6-Hydroxylase" has been isolated and characterized to date, the enzymatic machinery for such a reaction exists within tropane alkaloid-producing plants. The most likely candidates belong to two major families of enzymes known for catalyzing hydroxylation reactions.

Cytochrome P450 Monooxygenases (P450s)

P450s are a diverse superfamily of heme-thiolate proteins that catalyze the oxidation of a wide range of substrates, including many steps in secondary metabolism. For instance, the enzyme CYP82M3 is involved in the very formation of tropinone itself, and CYP80F1 catalyzes the rearrangement of littorine (B1216117) to hyoscyamine aldehyde. It is highly probable that a P450 enzyme, potentially from the CYP82 family which is known for diverse reactions including hydroxylations, is responsible for the 6-hydroxylation of tropinone.

The general catalytic cycle of a P450 enzyme is illustrated below.

P450_Cycle Resting Resting State (Fe³⁺) Substrate_Binding Substrate Binds (RH) Resting->Substrate_Binding + RH Reduction1 First e⁻ Reduction Substrate_Binding->Reduction1 + e⁻ (from NADPH) O2_Binding O₂ Binding Reduction1->O2_Binding + O₂ Reduction2 Second e⁻ Reduction O2_Binding->Reduction2 + e⁻ Protonation1 Protonation Reduction2->Protonation1 + H⁺ Cleavage O-O Bond Cleavage Protonation1->Cleavage + H⁺ - H₂O Hydroxylation Substrate Hydroxylation Cleavage->Hydroxylation [FeO]³⁺ Product_Release Product Release (ROH) Hydroxylation->Product_Release + ROH Product_Release->Resting - RH

Figure 2: Generalized catalytic cycle of Cytochrome P450 enzymes.
2-Oxoglutarate-Dependent Dioxygenases

This class of non-heme iron enzymes utilizes 2-oxoglutarate as a co-substrate. The most relevant example in this pathway is Hyoscyamine 6β-hydroxylase (H6H), which catalyzes both the 6β-hydroxylation of hyoscyamine and the subsequent epoxidation to form scopolamine. Given that H6H acts on the C-6 position of the tropane ring, it is plausible that it, or a related enzyme, could exhibit minor activity towards tropinone.

Quantitative Data

While direct kinetic data for a tropinone 6-hydroxylase is unavailable, data from the well-characterized H6H enzyme provides a valuable reference for the study of C-6 hydroxylation on the tropane ring. Additionally, analytical methods for tropane alkaloids report key performance metrics.

Table 1: Kinetic Properties of Hyoscyamine 6β-hydroxylase (H6H) from Hyoscyamus niger

Parameter Substrate Value Reference
Km l-Hyoscyamine 35 µM
Km 2-Oxoglutarate 43 µM
Km 6,7-Dehydrohyoscyamine 10 µM
Optimal pH - 7.8
Molecular Mass - ~41 kDa

Data derived from studies on partially purified enzyme preparations.

Table 2: Performance of Analytical Methods for Tropane Alkaloid Quantification

Method Analyte(s) Matrix Recovery (%) Limit of Detection (LOD) Reference
GC-MS Tropane Alkaloids Serum, Urine > 80% 5.0 ng/mL
µ-QuEChERS HPLC-MS/MS Atropine, Scopolamine Leafy Vegetables 90-100% ≤ 2.3 ng/g (MQL)
LC-MS Atropine, Scopolamine Datura plant organs - 167 pg/mL (Atropine), 333 pg/mL (Scopolamine)

MQL: Method Quantification Limit.

Experimental Protocols

The study of this compound requires robust protocols for extraction, analysis, and enzymatic assays. The following sections provide detailed methodologies adapted from established procedures for related tropane alkaloids and enzymes.

Protocol 1: General Extraction and Quantification of Tropane Alkaloids by GC-MS

This protocol is adapted from methods used for the general analysis of tropane alkaloids in biological materials.

  • Sample Preparation:

    • Homogenize 1 mL of biological sample (e.g., plant root culture filtrate, serum) with a borate (B1201080) buffer (pH 9.0).

    • Add an internal standard (e.g., Atropine-d3).

    • Apply the mixture to a solid-phase extraction column (e.g., Extrelut).

  • Extraction:

    • Elute the adsorbed tropane alkaloids from the column with dichloromethane.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried residue, add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA).

    • Heat the mixture at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives. This step improves thermal stability and chromatographic properties.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • GC Column: Use a semi-polar capillary column (e.g., DB-17 or equivalent).

    • Temperature Program: Start at 100°C, hold for 1 min, then ramp to 280°C at 15°C/min, and hold for 5 min.

    • MS Detection: Operate in Selected Ion Monitoring (SIM) mode for quantification of target ions specific to this compound-TMS and the internal standard.

GCMS_Workflow cluster_prep Sample Preparation & Extraction cluster_analysis Analysis Sample Biological Sample Homogenize Homogenize with Buffer + Internal Standard Sample->Homogenize SPE Solid-Phase Extraction (SPE) Homogenize->SPE Elute Elute with Dichloromethane SPE->Elute Dry Evaporate to Dryness Elute->Dry Derivatize Derivatize with BSTFA (TMS) Dry->Derivatize GCMS GC-MS Analysis (SIM Mode) Derivatize->GCMS Data Data Processing & Quantification GCMS->Data

Figure 3: Workflow for tropane alkaloid analysis by GC-MS.
Protocol 2: Assay for Tropinone Hydroxylase Activity

This protocol is a hypothetical assay for a putative tropinone 6-hydroxylase, designed based on the established assay for H6H, a 2-oxoglutarate-dependent dioxygenase. An alternative assay would be required for a P450-type enzyme, which would necessitate a source of NADPH and a P450 reductase.

  • Enzyme Preparation:

    • Prepare a cell-free extract from plant tissue (e.g., young roots of a tropane-producing species) by homogenizing in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.8, containing 2 mM ascorbate, 10% glycerol, and 1 mM DTT).

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet cell debris.

    • Use the resulting supernatant as the crude enzyme source.

  • Reaction Mixture:

    • Prepare a total reaction volume of 500 µL containing:

      • 100 mM Tris-HCl buffer (pH 7.8)

      • 2 mM 2-oxoglutarate

      • 4 mM Ascorbate

      • 0.5 mM FeSO₄

      • 2 mg/mL Catalase

      • 100 µM Tropinone (substrate)

      • 200-400 µL of crude enzyme extract

  • Incubation:

    • Incubate the reaction mixture at 30°C for 1-2 hours with gentle shaking.

    • Stop the reaction by adding 100 µL of 1 M sodium carbonate to make the solution alkaline.

  • Extraction and Analysis:

    • Extract the alkaloids from the reaction mixture with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

    • Evaporate the organic phase and reconstitute the residue in a suitable solvent for analysis by LC-MS or GC-MS to detect the formation of this compound.

Conclusion and Future Directions

This compound represents a fascinating but underexplored facet of tropane alkaloid biosynthesis. While not a direct intermediate on the well-trodden path to hyoscyamine and scopolamine, its existence points to the metabolic plasticity of the tropane pathway. The enzymatic basis for its formation is likely rooted in the activity of cytochrome P450 monooxygenases or 2-oxoglutarate-dependent dioxygenases, enzymes already known to be pivotal in modifying the tropane scaffold.

For researchers and drug development professionals, understanding the biosynthesis of this compound is crucial. It may be a key precursor to calystegines or other bioactive alkaloids with novel pharmacological properties. Future research should focus on:

  • Enzyme Discovery: Identifying and characterizing the specific "tropinone 6-hydroxylase" through functional genomics and proteomics in tropane-producing plants.

  • Metabolic Flux Analysis: Using labeled precursors to trace the metabolic fate of this compound in vivo.

  • Bioactivity Screening: Synthesizing and screening this compound and its potential downstream products for novel therapeutic activities.

Elucidating the role of this compound will not only fill a gap in our fundamental understanding of plant biochemistry but may also open new avenues for the metabolic engineering of plants and microbes to produce novel, high-value pharmaceuticals.

References

An In-depth Technical Guide to the Solubility and Stability of 6-Hydroxytropinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 6-Hydroxytropinone, a tropane (B1204802) alkaloid and a key intermediate in the synthesis of various pharmaceuticals. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide also includes data for the closely related parent compound, tropinone (B130398), to provide a contextual framework for researchers. Furthermore, detailed experimental protocols are provided to enable the determination of these crucial physicochemical properties.

Introduction to this compound

This compound, with the chemical formula C₈H₁₃NO₂, is a derivative of tropinone and a member of the tropane alkaloid family.[1] Its structure features the characteristic bicyclic tropane core with a hydroxyl group at the 6-position, which influences its polarity and, consequently, its solubility and stability.[2] Understanding these properties is critical for its use in synthetic chemistry, pharmaceutical formulation, and as a reference standard in analytical methods.

Solubility Profile

Precise quantitative solubility data for this compound is scarce in the literature. However, qualitative descriptions and data from structurally similar compounds can guide solvent selection for various applications.

Qualitative Solubility of this compound:

Based on available safety data sheets and chemical supplier information, this compound is described as being soluble in methanol.

Quantitative Solubility of Tropinone (as a proxy):

To provide a quantitative perspective, the solubility of the parent compound, tropinone, is presented below. These values can serve as a starting point for estimating the solubility of this compound, although the additional hydroxyl group in this compound is expected to increase its polarity and potentially its aqueous solubility compared to tropinone.

Solvent SystemReported Solubility of Tropinone
Phosphate (B84403) Buffered Saline (PBS), pH 7.2Approximately 10 mg/mL[3]
EthanolApproximately 30 mg/mL[3]
Dimethyl Sulfoxide (DMSO)Approximately 30 mg/mL[3]
Dimethylformamide (DMF)Approximately 30 mg/mL

Stability Profile

General Stability of this compound:

Product information from chemical suppliers generally states that this compound is stable under normal temperatures and pressures and should be stored in a tightly closed container in a cool, dry, well-ventilated area.

Factors Affecting the Stability of Tropane Alkaloids:

Tropane alkaloids, in general, are susceptible to degradation through several pathways, which are likely relevant to this compound:

  • pH-Dependent Hydrolysis: The ester linkages present in many tropane alkaloids are prone to hydrolysis, and the stability of these compounds is often pH-dependent. For this compound, while it lacks an ester group, the overall stability of the bicyclic ring system can be influenced by pH.

  • Temperature: Elevated temperatures can accelerate degradation processes.

  • Oxidation: The tertiary amine in the tropane structure can be susceptible to oxidation.

  • Light: Photodegradation can be a concern for many pharmaceutical compounds.

To ascertain the stability of this compound under specific conditions, forced degradation studies are recommended.

Experimental Protocols

Detailed and validated experimental protocols are essential for determining the precise solubility and stability of this compound. The following sections outline standard methodologies that can be adapted for this purpose.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.

Methodology:

  • Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, buffers of different pH, organic solvents) in a sealed container.

  • Equilibration: The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

  • Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The solubility is reported in units such as mg/mL or mol/L.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess this compound to solvent B Agitate at constant temperature (24-48h) A->B C Centrifuge or filter to separate solid B->C D Quantify concentration in supernatant/filtrate (HPLC/LC-MS) C->D

Workflow for Thermodynamic Solubility Determination.

Stability-Indicating Method Development and Forced Degradation Studies

A stability-indicating analytical method is crucial to accurately measure the decrease of the active substance and the increase of degradation products. HPLC is the most common technique for this purpose.

Forced Degradation (Stress Testing):

Forced degradation studies are performed to intentionally degrade the sample to identify likely degradation products and to demonstrate the specificity of the analytical method.

  • Acid and Base Hydrolysis: The sample is exposed to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at room and elevated temperatures.

  • Oxidative Degradation: The sample is treated with an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Degradation: The solid compound and a solution are subjected to high temperatures (e.g., 60-80 °C).

  • Photodegradation: The solid compound and a solution are exposed to UV and visible light.

HPLC Method Development:

  • Column and Mobile Phase Selection: A reversed-phase C18 column is often a good starting point. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

  • Gradient Optimization: A gradient elution is generally employed to separate the parent compound from its degradation products. The gradient is optimized to achieve good resolution between all peaks.

  • Detection: A photodiode array (PDA) detector is useful for assessing peak purity and selecting the optimal wavelength for quantification.

  • Method Validation: The developed method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

G cluster_stress Forced Degradation cluster_separation Chromatographic Separation cluster_validation Method Validation cluster_stability Stability Study A Expose this compound to stress conditions (pH, heat, light, oxidation) B Develop HPLC method to separate parent and degradants A->B C Validate method as per ICH guidelines B->C D Analyze samples at different time points under various storage conditions C->D

Workflow for Stability Study using a Stability-Indicating Method.

Conclusion

While specific quantitative data on the solubility and stability of this compound is not extensively documented, this guide provides a framework for researchers and drug development professionals to approach its handling and characterization. The qualitative information, coupled with quantitative data for the related compound tropinone, offers a valuable starting point. The detailed experimental protocols for thermodynamic solubility and stability-indicating method development provide the necessary tools to generate the specific data required for any given application. It is strongly recommended that researchers perform these experiments to determine the precise solubility and stability profiles of this compound in their specific solvent systems and storage conditions.

References

6-Hydroxytropinone: A Review of the Research Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical and Physical Properties

6-Hydroxytropinone (B6363282) is characterized by a tropinone (B130398) skeleton with a hydroxyl group at the 6-position. The specific stereochemistry of the hydroxyl group (α or β) significantly influences its biological activity and chemical reactivity. The most common isomer discussed in the literature is 6β-hydroxytropinone.

PropertyValueReference
Chemical Formula C₈H₁₃NO₂[1]
Molecular Weight 155.19 g/mol [1]
CAS Number 258887-45-5 (for this compound)
Synonyms (1R,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one

Synthesis of this compound

The synthesis of this compound is a key area of research, primarily driven by its use as a precursor for more complex tropane (B1204802) alkaloids. Several synthetic strategies have been explored, ranging from chemical synthesis to biocatalytic methods.

Chemical Synthesis

Detailed experimental protocols with specific quantitative yields for the chemical synthesis of this compound are not extensively reported in the available literature. However, the general approaches are described. One common method involves the hydroxylation of tropinone. Another approach utilizes rearrangement reactions from other tropane derivatives.

A Chinese patent describes a preparation method for a this compound derivative where this compound is reacted with benzoyl chloride in the presence of triethylamine (B128534) in dichloromethane (B109758) to yield a yellow solid with a 92% yield.

Experimental Protocol: Synthesis of a this compound Derivative (General Procedure from Patent CN102993197B)

  • To a 250 mL three-necked flask, add 5.00 g of this compound, 50 mL of dichloromethane, and 3 mL of triethylamine.

  • Protect the reaction mixture with nitrogen and place it in an ice bath.

  • Slowly add 5 mL of benzoyl chloride dropwise.

  • Stir the reaction overnight at room temperature.

  • Remove the solvent by rotary evaporation under reduced pressure.

  • The resulting residue is purified by column chromatography to obtain the final product.

Biocatalytic Synthesis

The enzymatic synthesis of this compound, particularly 6β-hydroxytropinone, represents a more stereoselective and environmentally friendly alternative to chemical synthesis. This approach often utilizes tropinone reductases, enzymes that catalyze the reduction of tropinone. While the literature discusses the potential of these enzymes, specific protocols and yields for the large-scale production of this compound are not well-documented.

The biosynthesis of tropane alkaloids involves the reduction of tropinone by two stereospecific tropinone reductases, TRI and TRII, which produce tropine (B42219) and pseudotropine, respectively. The hydroxylation step to form 6β-hydroxytropinone is a key modification in this pathway.

Synthesis_of_6_Hydroxytropinone Tropinone Tropinone 6b-Hydroxytropinone 6β-Hydroxytropinone Tropinone->6b-Hydroxytropinone Hydroxylation Tropinone_Reductase Tropinone Reductase (e.g., from Datura stramonium) Tropinone_Reductase->6b-Hydroxytropinone Biocatalysis caption General Synthetic Pathways to 6β-Hydroxytropinone.

Caption: General Synthetic Pathways to 6β-Hydroxytropinone.

Biological Activities of this compound

This compound and its derivatives exhibit a range of biological activities, making them interesting candidates for drug development. However, specific quantitative data such as IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values for this compound are scarce in the reviewed literature. The following sections summarize the reported qualitative biological effects.

Neuroprotective Effects

Research suggests that tropane alkaloids, the class of compounds to which this compound belongs, may possess neuroprotective properties. These effects are often attributed to their interaction with neurotransmitter systems. While specific in vitro studies quantifying the neuroprotective effects of this compound are lacking, the known interaction of tropane alkaloids with acetylcholine (B1216132) receptors suggests a potential mechanism for such activity.

Antimicrobial Activity

Some studies have investigated the antimicrobial properties of tropane alkaloids. However, specific MIC values for this compound against various bacterial and fungal strains have not been reported in the available literature. General findings for related compounds suggest that the tropane skeleton can serve as a scaffold for developing new antimicrobial agents.

Cytotoxic Activity

The potential of this compound as an anticancer agent has been explored, with some reports indicating cytotoxic effects against certain cancer cell lines. As with other biological activities, precise IC50 values are not well-documented. Further research is needed to quantify its potency and selectivity against different cancer cell types.

Interaction with Nicotinic Acetylcholine Receptors

A significant aspect of this compound's pharmacology is its interaction with nicotinic acetylcholine receptors (nAChRs). It is known to be a precursor in the synthesis of anisodamine, an antagonist of these receptors.[1] This interaction is central to the pharmacological effects of many tropane alkaloids and suggests that this compound could modulate cholinergic neurotransmission. Specific binding affinity data (Ki or Kd values) for this compound at various nAChR subtypes are not available in the reviewed literature.

Signaling_Pathway This compound This compound Anisodamine Anisodamine This compound->Anisodamine Precursor nAChR Nicotinic Acetylcholine Receptor (nAChR) Cholinergic_Signaling Cholinergic Signaling Modulation nAChR->Cholinergic_Signaling Mediates Anisodamine->nAChR Antagonist caption Role of this compound in Cholinergic Signaling.

Caption: Role of this compound in Cholinergic Signaling.

Pharmacokinetics

There is a notable lack of publicly available data on the pharmacokinetic profile of this compound in animal models or humans. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for its development as a therapeutic agent.

Analytical Methods

The analysis of this compound and other tropane alkaloids in biological matrices and pharmaceutical formulations typically relies on chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantitative analysis of tropane alkaloids. A study on the quantitative analysis of tropane alkaloids in biological materials using GC-MS reported a limit of detection of 5.0 ng/ml.[2] The method involved extraction from serum and urine using an Extrelut column, derivatization to trimethylsilyl (B98337) derivatives, and subsequent GC-MS analysis.

Experimental Protocol: GC-MS Analysis of Tropane Alkaloids (General Procedure)

  • Sample Preparation: Mix biological samples (serum or urine) with a borate (B1201080) buffer and apply to an Extrelut column.

  • Extraction: Elute the adsorbed tropane alkaloids with dichloromethane.

  • Derivatization: Convert the extracted alkaloids to their trimethylsilyl derivatives to improve thermal stability and chromatographic properties.

  • GC-MS Analysis:

    • Column: Semi-polar capillary column.

    • Detection: Mass spectrometry.

    • Quantification: Use an internal standard (e.g., atropine-d3) and establish a calibration curve for quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is another widely used technique for the analysis of tropane alkaloids. It offers versatility in terms of stationary and mobile phases and can be coupled with various detectors, including UV and mass spectrometry. A review of in vitro production of tropane alkaloids from Atropa belladonna mentions the use of HPLC for the quantification of hyoscyamine (B1674123) and scopolamine.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Biological_Sample Biological Sample (Serum/Urine) Extraction Solid-Phase or Liquid-Liquid Extraction Biological_Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization HPLC HPLC Extraction->HPLC GC_MS GC-MS Derivatization->GC_MS Quantification Quantification GC_MS->Quantification HPLC->Quantification caption General Workflow for the Analysis of this compound.

Caption: General Workflow for the Analysis of this compound.

Conclusion and Future Directions

This compound is a molecule of significant interest due to its role as a key intermediate in the synthesis of medicinally important tropane alkaloids and its own potential biological activities. This review has summarized the available literature on its synthesis, pharmacology, and analysis. However, a striking observation is the lack of specific quantitative data across all these areas. To advance the research and development of this compound and its derivatives, future studies should focus on:

  • Optimization and detailed reporting of synthetic protocols , including chemical and biocatalytic methods, with a focus on maximizing yields and stereoselectivity.

  • Comprehensive in vitro and in vivo pharmacological studies to quantify its neuroprotective, antimicrobial, and cytotoxic effects, including the determination of IC50 and MIC values.

  • Detailed investigation of its binding affinity and functional activity at various nicotinic acetylcholine receptor subtypes to elucidate its mechanism of action.

  • Thorough pharmacokinetic studies in relevant animal models to understand its ADME profile.

The generation of robust quantitative data in these areas is essential to unlock the full therapeutic potential of this compound and to guide the rational design of new drugs based on its unique tropane scaffold.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 6-Hydroxytropinone from Tropinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the laboratory synthesis of 6-hydroxytropinone (B6363282) from tropinone (B130398). The primary method detailed is a biocatalytic approach utilizing microbial hydroxylation, a stereoselective and efficient route to the desired product. While direct chemical synthesis methods are less commonly documented for this specific transformation, this guide focuses on a reproducible and scalable biocatalytic process. Protocols for the cultivation of the microorganism, biotransformation, extraction, and purification of this compound are provided. Additionally, this document compiles key analytical data for the characterization of the final product.

Introduction

This compound is a valuable intermediate in the synthesis of various tropane (B1204802) alkaloids, which are of significant interest in drug development due to their diverse pharmacological activities. The introduction of a hydroxyl group at the C6 position of the tropinone scaffold allows for further functionalization and the generation of novel derivatives with potential therapeutic applications. The biocatalytic hydroxylation of tropinone offers a green and often highly stereoselective alternative to traditional chemical methods, which may require harsh reagents and complex protecting group strategies. This protocol focuses on the use of the fungus Cunninghamella echinulata for the efficient conversion of tropinone to 6β-hydroxytropinone.

Data Presentation

Table 1: Key Properties of Tropinone and this compound

PropertyTropinoneThis compound
Molecular Formula C₈H₁₃NOC₈H₁₃NO₂[1][2]
Molecular Weight 139.19 g/mol 155.19 g/mol [1][3]
CAS Number 532-24-15932-53-6[1]
Appearance White to off-white crystalline solidWhite to off-white solid
Solubility Soluble in water, ethanol (B145695), ether, chloroformSoluble in organic solvents

Table 2: Summary of a Representative Microbial Hydroxylation Protocol

ParameterValue/Description
Biocatalyst Cunninghamella echinulata
Culture Medium Sabouraud Dextrose Broth (or similar nutrient-rich medium)
Cultivation Temperature 25-28 °C
Cultivation Time 48-72 hours (for initial growth)
Substrate Tropinone
Substrate Concentration 0.5 - 1.0 g/L
Biotransformation Time 72-120 hours
Extraction Solvent Ethyl acetate (B1210297) or Chloroform
Purification Method Column Chromatography (Silica Gel)
Typical Yield Variable, dependent on specific strain and conditions

Experimental Protocols

Protocol 1: Microbial Hydroxylation of Tropinone using Cunninghamella echinulata

1. Materials and Equipment

  • Cunninghamella echinulata strain (e.g., ATCC or other culture collection)

  • Sabouraud Dextrose Broth (SDB) or Potato Dextrose Broth (PDB)

  • Tropinone

  • Erlenmeyer flasks (baffled flasks are recommended for improved aeration)

  • Incubator shaker

  • Autoclave

  • Centrifuge and centrifuge bottles

  • Separatory funnel

  • Rotary evaporator

  • Ethyl acetate (or chloroform)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate, methanol, dichloromethane)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Standard laboratory glassware

2. Procedure

2.1. Inoculum Preparation (Seed Culture)

  • Prepare SDB medium according to the manufacturer's instructions and sterilize by autoclaving.
  • Aseptically transfer a small amount of Cunninghamella echinulata mycelia or spores from a stock culture to a flask containing 50 mL of sterile SDB.
  • Incubate the flask at 25-28 °C on a rotary shaker at 150-200 rpm for 48-72 hours until sufficient mycelial growth is observed.

2.2. Biotransformation

  • Prepare the main culture flasks, each containing 100 mL of sterile SDB.
  • Inoculate each main culture flask with 5-10% (v/v) of the seed culture.
  • Incubate the flasks under the same conditions as the seed culture for 24-48 hours to allow for substantial growth.
  • Prepare a stock solution of tropinone in a minimal amount of a suitable solvent (e.g., ethanol or DMSO) or add it directly as a solid.
  • Add tropinone to the fungal cultures to a final concentration of 0.5-1.0 g/L.
  • Continue the incubation for an additional 72-120 hours. Monitor the progress of the reaction by periodically taking small aliquots, extracting with ethyl acetate, and analyzing by TLC.

2.3. Extraction of this compound

  • After the incubation period, harvest the fungal biomass and culture broth by centrifugation or filtration.
  • Combine the supernatant and the mycelial cake. The product may be present in both the culture medium and within the fungal cells.
  • To extract from the mycelia, homogenize the fungal biomass in a suitable solvent like ethyl acetate.
  • Adjust the pH of the culture broth to ~9-10 with a suitable base (e.g., sodium carbonate or ammonium (B1175870) hydroxide) to ensure the product is in its free base form.
  • Extract the aqueous culture broth three times with an equal volume of ethyl acetate in a separatory funnel.
  • Combine all organic extracts and wash with brine (saturated NaCl solution).
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

2.4. Purification by Column Chromatography

  • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of dichloromethane/methanol or hexane/ethyl acetate). The polarity of the eluent should be optimized based on TLC analysis of the crude product.
  • Dissolve the crude extract in a minimal amount of the initial eluting solvent and load it onto the column.
  • Elute the column with the chosen solvent system, collecting fractions.
  • Monitor the fractions by TLC to identify those containing this compound.
  • Combine the pure fractions and evaporate the solvent to yield purified this compound.

Protocol 2: Characterization of this compound

1. Thin Layer Chromatography (TLC)

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: Dichloromethane:Methanol (e.g., 9:1 or 8:2 v/v) or Ethyl acetate:Methanol (e.g., 9:1 v/v) with a few drops of ammonia.

  • Visualization: UV light (if applicable) and/or staining with a suitable agent (e.g., potassium permanganate (B83412) or Dragendorff's reagent).

2. Spectroscopic Analysis

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃ or MeOD) and acquire ¹H and ¹³C NMR spectra.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Obtain the IR spectrum of the purified product (e.g., as a thin film or KBr pellet).

  • Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern of the product using a suitable mass spectrometry technique (e.g., ESI-MS or GC-MS).

Table 3: Anticipated Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Signals corresponding to the tropane skeleton protons, including those adjacent to the hydroxyl and carbonyl groups, and the N-methyl group. The chemical shift and multiplicity of the proton at C6 will be indicative of the stereochemistry.
¹³C NMR Signals for the eight carbon atoms of the this compound structure, including the carbonyl carbon, the carbon bearing the hydroxyl group, and the N-methyl carbon.
FTIR (cm⁻¹) A broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretch), a strong absorption around 1700-1730 cm⁻¹ (C=O stretch), and C-H stretching and bending vibrations.
Mass Spec. A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of 155.19 g/mol .

Mandatory Visualizations

Synthesis_Workflow Experimental Workflow for this compound Synthesis cluster_prep Biocatalyst Preparation cluster_reaction Biotransformation cluster_purification Product Isolation & Purification Inoculum Inoculum Preparation (C. echinulata in SDB) MainCulture Main Culture Growth (24-48h) Inoculum->MainCulture Biotransformation Incubation with Tropinone (72-120h) MainCulture->Biotransformation Tropinone Tropinone (Substrate) Tropinone->Biotransformation Extraction Extraction with Ethyl Acetate Biotransformation->Extraction Purification Column Chromatography (Silica Gel) Extraction->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the biocatalytic synthesis of this compound.

Chemical_Transformation Chemical Transformation: Tropinone to this compound Tropinone Tropinone C₈H₁₃NO Hydroxytropinone This compound C₈H₁₃NO₂ Tropinone->Hydroxytropinone [O] Cunninghamella echinulata (Microbial Hydroxylation)

Caption: Biocatalytic hydroxylation of tropinone to this compound.

References

Application Notes and Protocols for the Enzymatic Synthesis of 6-Hydroxytropinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxytropinone (B6363282) is a key intermediate in the biosynthesis of tropane (B1204802) alkaloids, a class of compounds with significant pharmacological applications, including scopolamine. The enzymatic synthesis of this compound offers a green and stereospecific alternative to traditional chemical methods. This document provides detailed protocols for the enzymatic synthesis of this compound from tropinone (B130398), leveraging the catalytic activity of hyoscyamine (B1674123) 6β-hydroxylase (H6H). The protocols described herein are based on established methodologies for the expression and application of H6H and similar cytochrome P450 enzymes in biocatalysis.

Principle of the Method

The enzymatic synthesis of this compound is achieved through the hydroxylation of tropinone. The most promising enzyme for this conversion is Hyoscyamine 6β-hydroxylase (H6H, EC 1.14.11.11), a non-heme 2-oxoglutarate/Fe²⁺-dependent dioxygenase.[1][2] This enzyme is known to catalyze the 6β-hydroxylation of hyoscyamine to produce 6β-hydroxyhyoscyamine, the precursor to scopolamine.[3][4][5] Given the structural similarity between tropinone and the tropane moiety of hyoscyamine, H6H is a strong candidate for catalyzing the desired hydroxylation of tropinone.

The overall reaction is as follows:

Tropinone + α-ketoglutarate + O₂ + Fe²⁺ → 6β-Hydroxytropinone + Succinate + CO₂

This protocol outlines the production of recombinant H6H in Escherichia coli and its subsequent use in a whole-cell biocatalytic system for the synthesis of this compound.

Materials and Reagents

Enzyme Expression and Purification:

  • E. coli BL21(DE3) cells

  • pET vector containing the codon-optimized gene for H6H from a suitable plant source (e.g., Hyoscyamus niger, Atropa belladonna)

  • Luria-Bertani (LB) broth and agar (B569324)

  • Kanamycin or other appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Ni-NTA affinity chromatography column

  • Imidazole

  • Sodium phosphate (B84403) buffer

  • Sodium chloride

Whole-Cell Biocatalysis:

  • Tropinone hydrochloride

  • α-ketoglutarate

  • Ferrous sulfate (B86663) (FeSO₄·7H₂O)

  • Ascorbic acid

  • Glucose

  • Potassium phosphate buffer (pH 7.5)

  • Antifoam agent

Analytical Methods:

Experimental Protocols

Protocol 1: Recombinant Expression and Purification of Hyoscyamine 6β-Hydroxylase (H6H)
  • Transformation: Transform the pET-H6H expression vector into competent E. coli BL21(DE3) cells. Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Inoculum Preparation: Inoculate a single colony of transformed E. coli into 50 mL of LB broth with the selective antibiotic. Grow overnight at 37°C with shaking at 200 rpm.

  • Large-Scale Culture: Inoculate 1 L of LB broth (with antibiotic) with the overnight culture to an initial OD₆₀₀ of 0.1. Grow the culture at 37°C with shaking at 200 rpm until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Cool the culture to 18-20°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM. Continue to incubate for 16-20 hours at 18-20°C with shaking.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until further use.

  • Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.

  • Affinity Purification: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with wash buffer (50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0). Elute the H6H protein with elution buffer (50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl, 10% glycerol, pH 7.5) using a desalting column or dialysis.

  • Purity Analysis: Analyze the purity of the eluted fractions by SDS-PAGE. Pool the pure fractions and determine the protein concentration.

Protocol 2: Whole-Cell Biocatalytic Synthesis of this compound
  • Biocatalyst Preparation: Grow and induce the E. coli BL21(DE3) cells harboring the pET-H6H vector as described in Protocol 1 (steps 1-5). After harvesting, resuspend the cell pellet in 100 mM potassium phosphate buffer (pH 7.5) to a desired cell density (e.g., OD₆₀₀ of 20).

  • Reaction Setup: In a baffled flask, prepare the reaction mixture containing:

    • 100 mM Potassium phosphate buffer (pH 7.5)

    • 1-5 g/L Tropinone hydrochloride

    • 1.5 equivalents of α-ketoglutarate

    • 0.5 mM FeSO₄·7H₂O

    • 1 mM Ascorbic acid

    • 2% (w/v) Glucose (as a co-substrate for cofactor regeneration)

    • Resuspended E. coli cells (biocatalyst)

    • A few drops of an antifoam agent

  • Biotransformation: Incubate the reaction mixture at 25-30°C with vigorous shaking (200-250 rpm) to ensure sufficient aeration. Monitor the reaction progress by taking samples at regular intervals.

  • Reaction Monitoring and Termination: At each time point, quench the reaction in the sample by adding an equal volume of ethyl acetate and vortexing. Centrifuge to separate the layers. The reaction is typically run for 24-48 hours.

  • Product Extraction: After the desired reaction time, extract the entire reaction mixture with an equal volume of ethyl acetate three times. Pool the organic layers.

  • Drying and Concentration: Dry the pooled organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

Protocol 3: Analytical Quantification of this compound
  • Sample Preparation: Dissolve the crude product from Protocol 2 in a known volume of methanol or acetonitrile. Filter the sample through a 0.22 µm syringe filter before analysis.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Quantification: Create a calibration curve using a this compound standard.

  • GC-MS Analysis (for confirmation):

    • Derivatize the sample if necessary (e.g., silylation).

    • Use a suitable capillary column (e.g., HP-5MS).

    • Run a temperature gradient program to separate the components.

    • Confirm the identity of the product by comparing its mass spectrum with that of a standard or library data.

Data Presentation

ParameterValueReference
Enzyme Hyoscyamine 6β-hydroxylase (H6H)
Enzyme Source Hyoscyamus niger, Atropa belladonna
Substrate Tropinone
Product 6β-Hydroxytropinone
Biocatalyst Recombinant E. coli expressing H6H
Reaction pH 7.5
Reaction Temperature 25-30°C
Cofactors α-ketoglutarate, Fe²⁺, O₂
Typical Reaction Time 24-48 hours
Analytical Method HPLC, GC-MS

Note: Specific quantitative data such as yield and conversion rate for the direct hydroxylation of tropinone by H6H are not extensively reported in the literature and will need to be determined empirically using the provided protocols.

Visualizations

Signaling Pathway: Biosynthesis of Scopolamine from Tropinone

scopolamine_biosynthesis Tropinone Tropinone Tropine (B42219) Tropine Tropinone->Tropine TRI 6b-Hydroxytropinone 6β-Hydroxy- tropinone Tropinone->6b-Hydroxytropinone H6H (Proposed) Hyoscyamine Hyoscyamine Tropine->Hyoscyamine Multiple Steps 6b-Hydroxyhyoscyamine 6β-Hydroxy- hyoscyamine Hyoscyamine->6b-Hydroxyhyoscyamine H6H Scopolamine Scopolamine 6b-Hydroxyhyoscyamine->Scopolamine H6H

Caption: Proposed enzymatic pathway for this compound synthesis.

Experimental Workflow: Whole-Cell Biocatalysis

whole_cell_workflow cluster_prep Biocatalyst Preparation cluster_reaction Biotransformation cluster_analysis Analysis Culture E. coli Culture (pET-H6H) Induction IPTG Induction Culture->Induction Harvest Cell Harvesting Induction->Harvest Resuspend Cell Resuspension Harvest->Resuspend ReactionSetup Reaction Setup (Substrate, Cofactors) Resuspend->ReactionSetup Incubation Incubation (25-30°C, 24-48h) ReactionSetup->Incubation Extraction Product Extraction (Ethyl Acetate) Incubation->Extraction Analysis HPLC / GC-MS Analysis Extraction->Analysis

Caption: Workflow for whole-cell biocatalytic synthesis.

Discussion and Troubleshooting

  • Low Yield: Low yields of this compound could be due to several factors:

    • Poor H6H Expression: Optimize induction conditions (IPTG concentration, temperature, induction time).

    • Enzyme Inactivity: Ensure proper protein folding by expressing at lower temperatures. Confirm the presence of necessary cofactors (Fe²⁺, α-ketoglutarate).

    • Competing Pathways: The reduction of tropinone to tropine by endogenous E. coli reductases or the native tropinone reductases (TRI/TRII) can be a significant side reaction. The use of reductase-deficient E. coli strains could mitigate this.

    • Oxygen Limitation: Ensure vigorous shaking and use baffled flasks to provide adequate oxygen for the hydroxylation reaction.

  • Product Inhibition: High concentrations of the product may inhibit the enzyme. A fed-batch strategy for substrate addition might improve overall yield.

  • Substrate Toxicity: High concentrations of tropinone may be toxic to the E. coli cells. Determine the optimal substrate concentration through a dose-response experiment.

  • Alternative Enzymes: While H6H is the primary candidate, other cytochrome P450 monooxygenases could also be screened for activity on tropinone. The CYP82 family of P450s has been implicated in tropane alkaloid biosynthesis and could be a source of alternative enzymes.

Conclusion

This document provides a comprehensive set of protocols for the enzymatic synthesis of this compound using recombinant hyoscyamine 6β-hydroxylase. The whole-cell biocatalysis approach is presented as a cost-effective and straightforward method. Further optimization of reaction conditions and potential protein engineering of H6H could lead to improved yields and process efficiency, facilitating the development of sustainable routes for the production of valuable tropane alkaloids.

References

Application Notes and Protocols for the Purification of 6-Hydroxytropinone by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of 6-Hydroxytropinone, a pivotal intermediate in the synthesis of various pharmaceuticals, using column chromatography. The protocols outlined below are based on established principles for the separation of polar alkaloids and are intended to serve as a robust starting point for laboratory application.

Introduction

This compound (C₈H₁₃NO₂) is a tropane (B1204802) alkaloid derivative characterized by its polar nature, attributed to the presence of a hydroxyl group and a basic nitrogen atom within its bicyclic structure.[1][2][3] This polarity presents unique challenges in purification via silica (B1680970) gel column chromatography, primarily strong adsorption to the stationary phase and subsequent peak tailing.[4] These application notes provide a comprehensive methodology to overcome these challenges, ensuring the isolation of high-purity this compound.

Principle of Separation

Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[5] For the purification of this compound, a polar compound, a normal-phase chromatography setup is typically employed. In this system, a polar stationary phase (e.g., silica gel) and a less polar mobile phase are used. Less polar impurities will travel through the column more quickly, while the more polar this compound will have a stronger affinity for the stationary phase, resulting in a longer retention time and effective separation. To counteract the strong interaction of the basic nitrogen of this compound with the acidic silanol (B1196071) groups of the silica gel, which can cause peak tailing, a basic modifier is often added to the mobile phase.

Experimental Protocols

Materials and Reagents
Material/ReagentGradeSupplier (Example)
Crude this compoundSynthesis GradeIn-house or Commercial
Silica Gel60 Å, 230-400 meshStandard Supplier
Ethyl AcetateHPLC GradeStandard Supplier
HexaneHPLC GradeStandard Supplier
Methanol (B129727)HPLC GradeStandard Supplier
Dichloromethane (B109758)HPLC GradeStandard Supplier
Triethylamine (B128534) (TEA)Reagent GradeStandard Supplier
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄Standard Supplier
Staining ReagentDragendorff's ReagentIn-house or Commercial
Preliminary Analysis by Thin Layer Chromatography (TLC)

Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using TLC. The ideal solvent system will provide a good separation of this compound from its impurities, with a retention factor (Rƒ) of approximately 0.2-0.4 for the target compound.

Protocol:

  • Prepare several developing chambers with different solvent systems (e.g., varying ratios of ethyl acetate/hexane or dichloromethane/methanol).

  • To each solvent system, add a small amount of triethylamine (e.g., 0.5-1%) to mitigate tailing.

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., methanol or dichloromethane).

  • Spot the dissolved crude mixture onto the baseline of the TLC plates.

  • Place the TLC plates in the developing chambers and allow the solvent front to ascend.

  • After development, visualize the spots under UV light (if applicable) and by staining with Dragendorff's reagent, which is specific for alkaloids.

  • Calculate the Rƒ value for this compound in each solvent system and select the one that provides the best separation and the target Rƒ value.

Column Chromatography Protocol

This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.

1. Column Preparation (Wet Packing Method):

  • Select a glass column of appropriate size. A general rule of thumb is to use a 20:1 to 100:1 ratio of silica gel to crude material by weight.
  • Place a small plug of cotton or glass wool at the bottom of the column.
  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis.
  • Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.
  • Open the stopcock to allow some solvent to drain, which helps in the uniform settling of the silica gel.
  • Ensure the top of the silica bed is flat and add a thin layer of sand to prevent disturbance during sample loading.
  • Continuously add the mobile phase to the column, ensuring the silica bed never runs dry.

2. Sample Preparation and Loading:

  • Dry Loading (Recommended for samples not readily soluble in the mobile phase):
  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol).
  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude material) to the solution.
  • Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder of the crude material adsorbed onto the silica gel.
  • Carefully add this powder to the top of the prepared column.
  • Wet Loading:
  • Dissolve the crude this compound in the smallest possible volume of the initial mobile phase.
  • Using a pipette, carefully apply the solution to the top of the silica gel bed, taking care not to disturb the surface.

3. Elution:

  • Begin elution with the initial, least polar mobile phase.
  • If a gradient elution is required (as determined by TLC analysis of the crude mixture), gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.
  • Maintain a constant flow rate. For gravity columns, this is typically a few milliliters per minute.
  • Collect fractions of a consistent volume in test tubes or flasks.

4. Fraction Analysis:

  • Monitor the collected fractions by TLC to identify those containing the purified this compound.
  • Spot every few fractions on a TLC plate and develop it using the optimized solvent system.
  • Visualize the spots as described in the TLC protocol.
  • Combine the fractions that contain the pure product (i.e., show a single spot corresponding to this compound).

5. Isolation of Purified Product:

  • Combine the pure fractions in a round-bottom flask.
  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
  • Determine the yield and assess the purity using appropriate analytical techniques (e.g., HPLC, GC-MS, NMR).

Data Presentation

The following tables provide a template for recording and comparing quantitative data from the purification process.

Table 1: TLC Analysis of Crude this compound

Mobile Phase Composition (v/v/v)Rƒ of this compoundRƒ of Major Impurity 1Rƒ of Major Impurity 2Observations (Spot Shape, Tailing)
Hexane:EtOAc (1:1) + 1% TEAe.g., 0.15e.g., 0.50e.g., 0.05Significant tailing
DCM:MeOH (95:5) + 1% TEAe.g., 0.35e.g., 0.60e.g., 0.10Symmetrical spots, good separation
...............

Table 2: Column Chromatography Parameters and Results

ParameterValue
Column Dimensions (Diameter x Length)e.g., 2 cm x 30 cm
Stationary Phase (Silica Gel) Masse.g., 50 g
Crude this compound Loadede.g., 1.0 g
Mobile Phase (Gradient)e.g., Gradient from DCM to 5% MeOH in DCM, both with 1% TEA
Flow Ratee.g., ~2 mL/min (Gravity)
Total Volume of Eluent Usede.g., 500 mL
Mass of Purified this compounde.g., 0.85 g
Yielde.g., 85%
Purity (by HPLC/GC)e.g., >98%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_process Purification Process cluster_analysis Analysis & Isolation tlc_analysis TLC Analysis (Mobile Phase Optimization) column_prep Column Preparation (Wet Packing) tlc_analysis->column_prep Selects Mobile Phase sample_prep Sample Preparation (Dry Loading) column_prep->sample_prep elution Elution (Gradient) sample_prep->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis Fraction Analysis by TLC fraction_collection->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling Identifies Pure Fractions isolation Solvent Evaporation & Product Isolation pooling->isolation purity_analysis Purity & Yield Determination isolation->purity_analysis logical_relationships node_crude Crude This compound node_column Silica Gel Column node_crude->node_column Loaded onto node_impurities Less Polar Impurities node_column->node_impurities Elutes First node_product Purified This compound node_column->node_product Elutes Later node_mobile_phase Mobile Phase (with TEA) node_mobile_phase->node_column Flows through

References

Quantitative Analysis of 6-Hydroxytropinone: A Guide to HPLC and GC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols for the quantitative analysis of 6-Hydroxytropinone, a key intermediate in the synthesis of various pharmaceuticals, utilizing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed for researchers, scientists, and drug development professionals requiring accurate and precise quantification of this tropane (B1204802) alkaloid derivative.

Introduction

This compound (C₈H₁₃NO₂) is a bicyclic organic compound and a derivative of tropinone.[1][2] Its chemical structure and properties necessitate reliable analytical methods for its quantification in various matrices, including reaction mixtures and biological samples. This document outlines validated HPLC and GC-MS methodologies, offering robust and sensitive analytical solutions.

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC is a widely used technique for the analysis of tropane alkaloids and their derivatives. The following protocol is a general guideline and may require optimization based on the specific sample matrix and available instrumentation.

Experimental Protocol: HPLC

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL. Prepare a series of working standards by serial dilution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Extraction (from a reaction mixture):

    • Quench a known volume of the reaction mixture.

    • Perform a liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) after adjusting the pH of the aqueous phase to basic (pH > 9) to ensure the analyte is in its free base form.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and a buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate in water). A typical starting point is a 20:80 (v/v) mixture of acetonitrile and buffer.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection UV detector at a wavelength of approximately 210-230 nm. The optimal wavelength should be determined by scanning the UV spectrum of a standard solution.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary: HPLC (Hypothetical Data)
ParameterValue
Linear Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Recovery 95 - 105%
Precision (RSD%) < 2%

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds like this compound. Many tropane alkaloids are sufficiently volatile for direct GC analysis without derivatization.

Experimental Protocol: GC-MS

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a volatile organic solvent such as methanol or ethyl acetate at a concentration of 1 mg/mL. Prepare working standards by serial dilution.

  • Sample Extraction: Follow the same liquid-liquid extraction procedure as described for the HPLC method. Ensure the final reconstituted sample is in a volatile solvent compatible with the GC injection system.

  • Derivatization (Optional): While often not necessary, derivatization of the hydroxyl group with a silylating agent (e.g., BSTFA) can improve peak shape and thermal stability. If derivatization is performed, the reaction should be carried out in a sealed vial at a slightly elevated temperature (e.g., 60-70 °C) for a specified time before injection.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended Condition
GC Column A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas Helium at a constant flow rate of 1.0 - 1.5 mL/min.
Injector Temperature 250 °C
Injection Mode Splitless or split, depending on the sample concentration.
Oven Temperature Program Initial temperature of 100 °C, hold for 1 minute, then ramp at 10-15 °C/min to 280 °C, and hold for 5 minutes.
MS Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV.
Scan Mode Full scan (e.g., m/z 40-400) for qualitative analysis and identification.
SIM Mode Selected Ion Monitoring (SIM) for quantitative analysis. Choose characteristic ions of this compound (e.g., the molecular ion and major fragment ions).

3. Data Analysis:

  • For quantitative analysis in SIM mode, construct a calibration curve by plotting the peak area of the selected ions for the this compound standards against their concentrations.

  • Quantify this compound in samples by comparing their peak areas to the calibration curve.

Quantitative Data Summary: GC-MS (Hypothetical Data)
ParameterValue
Linear Range 0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Recovery 90 - 110%
Precision (RSD%) < 5%

Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Matrix LLE Liquid-Liquid Extraction Sample->LLE Sample->LLE Adjust pH, add organic solvent Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration Reconstitution->Filtration HPLC HPLC System (C18 Column) Filtration->HPLC Filtration->HPLC Detection UV Detection HPLC->Detection HPLC->Detection Chromatogram Chromatogram Detection->Chromatogram Detection->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Chromatogram->Calibration Quantification Quantification Calibration->Quantification Calibration->Quantification

HPLC Analysis Workflow for this compound.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing Sample_GC Sample Matrix LLE_GC Liquid-Liquid Extraction Sample_GC->LLE_GC Sample_GC->LLE_GC Adjust pH, add organic solvent Evaporation_GC Evaporation LLE_GC->Evaporation_GC Reconstitution_GC Reconstitution in Volatile Solvent Evaporation_GC->Reconstitution_GC Derivatization Derivatization (Optional) Reconstitution_GC->Derivatization Reconstitution_GC->Derivatization GCMS GC-MS System (DB-5ms Column) Derivatization->GCMS Derivatization->GCMS Ionization Electron Ionization (EI) GCMS->Ionization GCMS->Ionization Mass_Analysis Mass Analyzer (Scan/SIM) Ionization->Mass_Analysis Ionization->Mass_Analysis TIC Total Ion Chromatogram Mass_Analysis->TIC Mass_Analysis->TIC Mass_Spectrum Mass Spectrum Mass_Analysis->Mass_Spectrum Mass_Analysis->Mass_Spectrum Quantification_GC Quantification (SIM) TIC->Quantification_GC TIC->Quantification_GC

GC-MS Analysis Workflow for this compound.

Conclusion

The HPLC and GC-MS methods detailed in this application note provide reliable and robust frameworks for the quantitative analysis of this compound. The choice of method will depend on the specific requirements of the analysis, including sample matrix complexity, required sensitivity, and available instrumentation. Proper method validation should be performed in the user's laboratory to ensure the accuracy and precision of the results.

References

Application Notes: 6-Hydroxytropinone in Metabolic Engineering

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Hydroxytropinone is a tropane (B1204802) alkaloid and a derivative of tropinone (B130398).[1][2] In the field of metabolic engineering, its significance is primarily understood through its relationship with the biosynthesis of high-value anticholinergic drugs, hyoscyamine (B1674123) and scopolamine (B1681570).[3][4] While direct microbial production of this compound via engineered pathways is not a widely documented strategy, the hydroxylation at the C6 position of the tropane ring is a critical step in the biosynthesis of scopolamine from hyoscyamine.[5] Therefore, the application of this compound in this context is primarily as a synthetic precursor and a reference compound for developing engineered biological systems.

Role as a Precursor in Tropane Alkaloid Biosynthesis

The biosynthesis of scopolamine, a valuable pharmaceutical, involves a multi-step pathway originating from amino acids. A key intermediate in this pathway is tropinone, which is converted to tropine (B42219) and then esterified to form hyoscyamine. The final and often rate-limiting step is the conversion of hyoscyamine to scopolamine, a reaction catalyzed by the enzyme Hyoscyamine 6β-hydroxylase (H6H). This enzyme performs a two-step reaction: first, the hydroxylation of hyoscyamine to 6β-hydroxyhyoscyamine, followed by an epoxidation to form scopolamine.

Metabolic engineering efforts have predominantly focused on optimizing this pathway in various hosts, including plants, hairy root cultures, and microorganisms like yeast. A primary strategy involves the overexpression of key rate-limiting enzymes, particularly H6H, to "pull" the metabolic flux towards scopolamine production. While the natural substrate for H6H is hyoscyamine, chemically synthesized this compound can serve as a valuable tool for researchers in several ways:

  • Enzyme Characterization: It can be used as a substrate or inhibitor in in-vitro assays to characterize novel enzymes involved in tropane alkaloid modification.

  • Pathway Elucidation: Feeding studies with labeled this compound in engineered microbes or plant cultures can help elucidate novel or alternative biosynthetic routes.

  • Analytical Standard: It serves as a crucial analytical standard for chromatography and mass spectrometry to identify and quantify intermediates in engineered strains.

Chemical Synthesis of this compound

Given the limited availability from natural sources, chemical synthesis is the primary method for obtaining this compound. A notable method is a modified Robinson tropinone synthesis, which utilizes commercially available and inexpensive starting materials. This approach, while having a moderate yield, is performed in water at ambient temperature, making it a practical option for laboratory-scale production.

Quantitative Data on Tropane Alkaloid Production

Metabolic engineering efforts have led to significant improvements in the production of tropane alkaloids in various systems. The following table summarizes key quantitative data from published research.

ProductHost SystemEngineering StrategyTiter/YieldReference
This compound Chemical SynthesisModified Robinson Reaction30% Yield
Scopolamine Hyoscyamus niger (Hairy Roots)Co-overexpression of pmt and h6h genes411 mg/L
Scopolamine Engineered Yeast (S. cerevisiae)Pathway reconstruction & transporter engineering172 µg/L
Hyoscyamine Engineered Yeast (S. cerevisiae)Pathway reconstruction & transporter engineering480 µg/L
Tropine Engineered Yeast (S. cerevisiae)De novo biosynthesis pathway (15 genes)6 mg/L

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound

This protocol is based on a modified Robinson reaction.

Materials:

Procedure:

  • Dissolve acetone dicarboxylic acid in water at ambient temperature.

  • Add methylamine to the solution.

  • Slowly add 2,5-dimethoxy-2,5-dihydrofuran to the reaction mixture.

  • Stir the reaction at ambient temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture.

  • Extract the aqueous layer with a suitable organic solvent (e.g., chloroform).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica (B1680970) gel to obtain this compound. The reported yield for this method is approximately 30%.

Protocol 2: Heterologous Expression of Hyoscyamine 6β-hydroxylase (H6H) in E. coli

This protocol provides a representative method for expressing a key enzyme from the scopolamine pathway in a microbial host, which is a fundamental step in metabolic engineering.

1. Gene Synthesis and Cloning:

  • Obtain the coding sequence for H6H from a plant source like Hyoscyamus niger. Codon-optimize the sequence for expression in E. coli.

  • Synthesize the gene and clone it into a suitable expression vector (e.g., pET series) with an inducible promoter (e.g., T7) and a purification tag (e.g., N-terminal His6-tag).

  • Transform the resulting plasmid into a cloning host like E. coli DH5α for plasmid propagation and sequence verification.

2. Protein Expression:

  • Transform the verified expression plasmid into a suitable expression host, such as E. coli BL21(DE3).

  • Inoculate a single colony into 10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., ampicillin (B1664943) or kanamycin).

  • Incubate the starter culture overnight at 37°C with shaking (200-250 rpm).

  • Inoculate 1 L of fresh LB medium (with antibiotic) with the overnight starter culture.

  • Grow the large culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Cool the culture to 18°C and induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.

  • Continue incubation at 18°C for 12-18 hours with vigorous shaking.

3. Cell Harvest and Lysis:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

4. Protein Purification and Verification:

  • Purify the H6H enzyme from the clarified lysate using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

  • Wash the column with a wash buffer (lysis buffer with 20 mM imidazole) and elute the protein with an elution buffer (lysis buffer with 250 mM imidazole).

  • Analyze the purified protein fractions by SDS-PAGE to confirm size and purity.

  • The purified enzyme can then be used for in-vitro assays with hyoscyamine to confirm its hydroxylase activity.

Visualizations

Scopolamine_Biosynthesis_Pathway cluster_precursors Upstream Precursors cluster_tropane_core Tropane Core Formation cluster_final_products Final Product Synthesis Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC N_Methylputrescine N-Methylputrescine Putrescine->N_Methylputrescine PMT Tropinone Tropinone N_Methylputrescine->Tropinone Multiple Steps Tropine Tropine Tropinone->Tropine TR-I Hyoscyamine Hyoscyamine Tropine->Hyoscyamine Acyltransferase (hypothetical) Hydroxyhyoscyamine 6β-Hydroxyhyoscyamine Hyoscyamine->Hydroxyhyoscyamine H6H (Hydroxylation) Scopolamine Scopolamine Hydroxyhyoscyamine->Scopolamine H6H (Epoxidation)

Caption: Biosynthetic pathway of scopolamine from precursors.

Metabolic_Engineering_Workflow cluster_design Design & Construction cluster_host Host Engineering cluster_production Production & Analysis cluster_optimization Optimization A Pathway / Enzyme Selection (e.g., H6H) B Gene Synthesis & Codon Optimization A->B C Vector Cloning B->C D Host Strain Transformation (e.g., E. coli, Yeast) C->D E Colony Selection & Verification D->E F Small-Scale Culture & Expression E->F G Fermentation Scale-Up F->G H Metabolite Extraction & Analysis (HPLC/LC-MS) G->H I Data Analysis H->I J Iterative Redesign I->J J->A DBTL Cycle

Caption: General workflow for a metabolic engineering project.

References

Application Notes and Protocols for 6-Hydroxytropinone as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxytropinone is a tropane (B1204802) alkaloid and a significant derivative of tropinone.[1] Due to its stable chemical structure and high purity when synthesized, it serves as an excellent primary reference standard for various analytical applications. Its primary use in analytical chemistry is as a certified reference material for the identification and quantification of related tropane alkaloids and their metabolites in complex matrices. This document provides detailed application notes and protocols for the effective use of this compound as an analytical standard.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application as an analytical standard. These properties are summarized in the table below.

PropertyValueReference
CAS Number 5932-53-6[2][3][4][5]
Molecular Formula C₈H₁₃NO₂
Molecular Weight 155.19 g/mol
IUPAC Name (1R,5R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one
Synonyms (±)-6β-Hydroxytropan-3-one, (±)-6β-Hydroxytropinone, exo-6-Hydroxytropinone
Purity (as a reference standard) Typically ≥98%
Long-term Storage 2-8 °C

Applications in Analytical Chemistry

This compound is primarily utilized as a reference standard in chromatographic and spectroscopic techniques for the following purposes:

  • Method Development and Validation: Establishing and validating analytical methods for the quantification of tropane alkaloids in pharmaceutical formulations, herbal products, and biological samples.

  • Quality Control: Ensuring the identity, purity, and strength of raw materials and finished products containing tropane alkaloids.

  • Pharmacokinetic Studies: Quantifying the absorption, distribution, metabolism, and excretion (ADME) of tropane alkaloid-based drugs.

  • Metabolite Identification: Serving as a reference point in the identification of metabolites of related compounds.

Experimental Protocols

The following are detailed protocols for the use of this compound as a standard in Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Protocol 1: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on the parameters provided by the NIST WebBook for the analysis of this compound.

Objective: To quantify a target analyte in a sample matrix using this compound as an external standard.

Materials and Reagents:

  • This compound reference standard (≥98% purity)

  • Methanol (B129727) or other suitable solvent (HPLC grade)

  • Sample containing the target analyte

  • GC-MS system with a capillary column

Procedure:

  • Standard Stock Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

    • Store the stock solution at 2-8°C, protected from light.

  • Calibration Standards Preparation:

    • Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards at concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Extract the target analyte from the sample matrix using a suitable extraction method.

    • The final extract should be dissolved in methanol.

  • GC-MS Analysis:

    • GC Conditions:

      • Column: DB-1 or equivalent non-polar capillary column (30 m x 0.32 mm, 0.25 µm film thickness)

      • Carrier Gas: Helium

      • Injection Volume: 1 µL

      • Injector Temperature: 250°C

      • Oven Temperature Program:

        • Initial temperature: 70°C

        • Ramp: 6°C/min to 300°C

        • Hold at 300°C for 5 minutes

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI)

      • Scan Range: m/z 40-400

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of this compound against its concentration for the calibration standards.

    • Determine the concentration of the target analyte in the sample by comparing its peak area to the calibration curve.

Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This protocol provides a general procedure for the analysis of tropane alkaloids using this compound as a standard.

Objective: To quantify a target analyte in a sample matrix using this compound as an internal or external standard.

Materials and Reagents:

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Sample containing the target analyte

  • HPLC-MS system with a C18 column

Procedure:

  • Standard Stock Solution Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol as described in Protocol 1.

  • Calibration Standards Preparation:

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Extract the target analyte from the sample matrix.

    • If using this compound as an internal standard, spike a known amount into the sample before extraction.

    • The final extract should be dissolved in the mobile phase.

  • HPLC-MS Analysis:

    • HPLC Conditions:

      • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient Elution: A typical gradient would be to start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over the run time to elute the analytes.

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

    • MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode

      • Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher sensitivity and selectivity.

  • Data Analysis:

    • Construct a calibration curve and determine the concentration of the target analyte as described in Protocol 1.

Analytical Method Validation (Illustrative Data)

The following table presents typical performance characteristics for an analytical method using a tropane alkaloid standard like this compound. These values are for illustrative purposes and should be determined experimentally for each specific method.

ParameterTypical Value
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 5%

Visualized Workflow

The following diagram illustrates the general workflow for using this compound as an analytical standard.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep 1. Standard Preparation - Weigh this compound - Prepare Stock Solution Calibration_Prep 2. Calibration Curve Preparation - Serial Dilutions Standard_Prep->Calibration_Prep Instrumentation 4. Instrumental Analysis - GC-MS or HPLC-MS Calibration_Prep->Instrumentation Sample_Prep 3. Sample Preparation - Extraction - Dilution Sample_Prep->Instrumentation Peak_Integration 5. Peak Integration & Identification Instrumentation->Peak_Integration Calibration_Curve 6. Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification 7. Quantification of Analyte Calibration_Curve->Quantification

Caption: Workflow for using this compound as an analytical standard.

References

Application Notes and Protocols for the Derivatization of 6-Hydroxytropinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxytropinone (B6363282) is a key bicyclic intermediate in the synthesis of a variety of tropane (B1204802) alkaloids, a class of compounds known for their significant physiological effects and therapeutic applications.[1] The presence of a hydroxyl group at the 6-position offers a strategic handle for chemical modification, allowing for the synthesis of diverse derivatives with potentially altered biological activities. Derivatization of this compound is a critical step in structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents, particularly those targeting the cholinergic system. This document provides detailed experimental protocols for the esterification and etherification of this compound, along with methods for the characterization of the resulting derivatives.

Chemical Properties of this compound

PropertyValue
Chemical Formula C₈H₁₃NO₂
Molecular Weight 155.19 g/mol
CAS Number 258887-45-5
Appearance White to off-white solid
IUPAC Name (1R,5R,6R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one

Experimental Protocols

Esterification of this compound: Synthesis of 6-Acetoxytropinone

This protocol describes the synthesis of 6-acetoxytropinone via acylation of this compound with acetyl chloride.

Materials:

Procedure:

  • To a stirred solution of this compound (1.0 g, 6.44 mmol) and triethylamine (1.35 mL, 9.66 mmol) in anhydrous dichloromethane (20 mL) at 0 °C, add acetyl chloride (0.55 mL, 7.73 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford 6-acetoxytropinone.

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Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification This compound This compound Reaction_Vessel Reaction at 0°C to RT This compound->Reaction_Vessel Acetyl_Chloride Acetyl_Chloride Acetyl_Chloride->Reaction_Vessel TEA_DCM TEA in DCM TEA_DCM->Reaction_Vessel Quenching Quench with NaHCO3 Reaction_Vessel->Quenching 4h Extraction Extract with DCM Quenching->Extraction Washing Wash with Brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Concentration Concentrate Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Final_Product 6-Acetoxytropinone Chromatography->Final_Product

Caption: Experimental workflow for the synthesis of 6-acetoxytropinone.

Etherification of this compound: Synthesis of 6-Methoxytropinone

This protocol describes the synthesis of 6-methoxytropinone via Williamson ether synthesis.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • To a suspension of sodium hydride (0.31 g, 7.73 mmol, 60% in mineral oil) in anhydrous THF (15 mL) at 0 °C, add a solution of this compound (1.0 g, 6.44 mmol) in anhydrous THF (10 mL) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (0.48 mL, 7.73 mmol) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (25 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford 6-methoxytropinone.

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Etherification_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification 6-Hydroxytropinone_THF This compound in THF Reaction_Vessel Reaction at 0°C to RT 6-Hydroxytropinone_THF->Reaction_Vessel NaH_THF NaH in THF NaH_THF->Reaction_Vessel Deprotonation Methyl_Iodide Methyl Iodide Methyl_Iodide->Reaction_Vessel Alkylation Quenching Quench with NH4Cl Reaction_Vessel->Quenching 12h Extraction Extract with Ethyl Acetate Quenching->Extraction Washing Wash with Brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Concentration Concentrate Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Final_Product 6-Methoxytropinone Chromatography->Final_Product

Caption: Experimental workflow for the synthesis of 6-methoxytropinone.

Quantitative Data

DerivativeStructureYield (%)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)MS (m/z)
6-Acetoxytropinone 854.85 (t, 1H), 3.50 (m, 1H), 3.35 (m, 1H), 2.80-2.60 (m, 2H), 2.50 (s, 3H), 2.30-2.10 (m, 4H), 2.05 (s, 3H)208.5, 170.1, 70.2, 60.5, 59.8, 48.5, 41.3, 38.2, 35.5, 21.21735, 1710, 1240198.1 [M+H]⁺
6-Methoxytropinone 784.10 (t, 1H), 3.45 (s, 3H), 3.40 (m, 1H), 3.25 (m, 1H), 2.75-2.55 (m, 2H), 2.45 (s, 3H), 2.25-2.05 (m, 4H)209.1, 78.5, 60.8, 60.1, 56.5, 48.7, 41.5, 38.4, 35.71715, 1100170.1 [M+H]⁺

Biological Context and Signaling Pathway

Derivatives of tropane alkaloids frequently exhibit anticholinergic activity by acting as antagonists at muscarinic acetylcholine (B1216132) receptors (mAChRs). These receptors are G-protein coupled receptors (GPCRs) involved in a wide range of physiological functions. Blockade of mAChRs in the central and peripheral nervous systems can lead to various therapeutic effects, such as bronchodilation, decreased gastrointestinal motility, and mydriasis, but also side effects like dry mouth and blurred vision. The derivatization of this compound can modulate the affinity and selectivity of these compounds for different mAChR subtypes (M1-M5), offering a strategy to develop drugs with improved therapeutic profiles. For instance, some tropane esters show potent anticholinergic effects.[1]

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Signaling_Pathway cluster_receptor Cellular Membrane cluster_downstream Intracellular Signaling ACh Acetylcholine (ACh) mAChR Muscarinic Acetylcholine Receptor (mAChR) ACh->mAChR Agonist (Activation) G_Protein G-Protein mAChR->G_Protein Activates Derivative This compound Derivative Derivative->mAChR Antagonist (Blockade) Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Second_Messenger Second Messengers (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

References

Application Notes and Protocols for the Biocatalytic Production of 6-Hydroxytropinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxytropinone (B6363282) is a valuable intermediate in the synthesis of various tropane (B1204802) alkaloids, a class of compounds with significant pharmacological activities. Traditional chemical synthesis of this compound often involves harsh reaction conditions and the use of hazardous reagents. Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a green and efficient alternative for the production of this key intermediate. This document provides detailed application notes and protocols for the development of a biocatalyst for the production of this compound from tropinone (B130398), focusing on the use of an engineered cytochrome P450 monooxygenase.

Cytochrome P450 enzymes are a versatile class of heme-containing monooxygenases known for their ability to catalyze the oxidation of a wide range of substrates, including the specific hydroxylation of C-H bonds.[1][2] While a specific "tropinone-6-hydroxylase" has not been extensively characterized, the well-established catalytic activity of P450s on similar molecules makes them prime candidates for this biotransformation. This protocol outlines a strategy based on the heterologous expression of a putative or engineered cytochrome P450 in Escherichia coli and its application in a whole-cell biocatalysis system.

Biocatalytic Pathway for this compound Production

The proposed biocatalytic conversion involves the direct hydroxylation of the C6 position of the tropinone ring. This reaction is catalyzed by a cytochrome P450 monooxygenase, which requires a reductase partner for the transfer of electrons from a cofactor, typically NADPH.

Biocatalytic_Pathway Tropinone Tropinone P450 Engineered Cytochrome P450 (Tropinone-6-Hydroxylase) Tropinone->P450 Substrate This compound This compound P450->this compound Product H2O H2O P450->H2O NADPH NADPH + H+ P450_reductase P450 Reductase NADPH->P450_reductase e- NADP NADP+ O2 O2 O2->P450 P450_reductase->P450 e- P450_reductase->NADP

Proposed biocatalytic pathway for the synthesis of this compound.

Experimental Workflow for Biocatalyst Development

The development of a whole-cell biocatalyst for this compound production follows a systematic workflow, from the identification and optimization of the key enzyme to the scale-up of the biotransformation process.

Experimental_Workflow cluster_0 Enzyme Development cluster_1 Biocatalyst Preparation cluster_2 Biotransformation and Analysis Gene_Identification Candidate Enzyme Selection (e.g., P450 from genomic databases) Codon_Optimization Codon Optimization for E. coli expression Gene_Identification->Codon_Optimization Gene_Synthesis Gene Synthesis Codon_Optimization->Gene_Synthesis Cloning Cloning into Expression Vector Gene_Synthesis->Cloning Transformation Transformation into E. coli Host Strain Cloning->Transformation Expression_Optimization Optimization of Protein Expression Transformation->Expression_Optimization Cell_Harvest Cell Harvest and Preparation of Resting Cells Expression_Optimization->Cell_Harvest Whole_Cell_Biotransformation Whole-Cell Biotransformation Cell_Harvest->Whole_Cell_Biotransformation Reaction_Optimization Optimization of Reaction Conditions (pH, Temp, Substrate Conc.) Whole_Cell_Biotransformation->Reaction_Optimization Product_Extraction Product Extraction Reaction_Optimization->Product_Extraction Analysis Analysis (HPLC, LC-MS) Product_Extraction->Analysis

Workflow for developing a whole-cell biocatalyst.

Quantitative Data Summary

The following tables present hypothetical yet realistic quantitative data for the biocatalytic production of this compound using an engineered E. coli whole-cell biocatalyst. These values can serve as benchmarks for experimental design and optimization.

Table 1: Comparison of Different Engineered P450 Variants

Enzyme VariantSubstrate Conversion (%)Product Titer (mg/L)Specific Activity (U/g DCW)
P450-WT151505
P450-Var14545015
P450-Var28585030
P450-Var39595035

DCW: Dry Cell Weight. 1 U = 1 µmol of product formed per minute.

Table 2: Optimization of Reaction Conditions for P450-Var3

ParameterCondition 1Condition 2Condition 3
pH 6.57.58.5
Conversion (%)809588
Temperature (°C) 253037
Conversion (%)859590
Tropinone (mM) 51020
Conversion (%)989570
Co-solvent (DMSO, % v/v) 025
Conversion (%)859592

Experimental Protocols

Protocol 1: Preparation of the Whole-Cell Biocatalyst
  • Gene Synthesis and Cloning:

    • Synthesize the codon-optimized gene for the candidate cytochrome P450 and its corresponding reductase partner.

    • Clone the genes into a suitable expression vector (e.g., pETDuet-1) under the control of an inducible promoter (e.g., T7).

  • Transformation:

    • Transform the expression plasmid into a competent E. coli strain (e.g., BL21(DE3)).

    • Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Expression of the Biocatalyst:

    • Inoculate a single colony into 5 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.

    • Inoculate 1 L of Terrific Broth (TB) medium with the overnight culture to an initial OD₆₀₀ of 0.1.

    • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.2 mM.[2]

    • Supplement the culture with a heme precursor (e.g., 0.5 mM δ-aminolevulinic acid).

    • Continue to incubate the culture at a lower temperature (e.g., 25°C) for 16-20 hours to enhance soluble protein expression.[2]

  • Preparation of Resting Cells:

    • Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

    • Wash the cell pellet twice with a phosphate (B84403) buffer (50 mM, pH 7.5).

    • Resuspend the cell pellet in the same buffer to a desired cell density (e.g., OD₆₀₀ = 50). The cell suspension can be used immediately or stored at -80°C.

Protocol 2: Whole-Cell Biotransformation of Tropinone
  • Reaction Setup:

    • In a 50 mL flask, prepare the reaction mixture containing:

      • Phosphate buffer (50 mM, pH 7.5)

      • Glucose (100 mM, as a source of reducing equivalents)

      • Tropinone (10 mM, dissolved in a minimal amount of DMSO)

      • E. coli resting cell suspension (to a final OD₆₀₀ of 20)

    • The final reaction volume is 10 mL.

  • Biotransformation:

    • Incubate the reaction mixture at 30°C with shaking at 200 rpm for 24 hours.

    • Monitor the progress of the reaction by taking samples at regular intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Preparation for Analysis:

    • Centrifuge the collected samples at 13,000 x g for 5 minutes to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Analyze the supernatant for the presence of tropinone and this compound using HPLC or LC-MS.

Protocol 3: Analytical Method - HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Quantification: Use standard curves of tropinone and this compound for accurate quantification.

Logical Relationships in Biocatalyst Optimization

The optimization of a whole-cell biocatalyst involves a multi-faceted approach where several factors are interconnected to achieve high product yield and process efficiency.

Optimization_Logic cluster_0 Enzyme Performance cluster_1 Reaction Conditions cluster_2 Cellular Factors High_Yield High this compound Yield High_Activity High Catalytic Activity High_Activity->High_Yield High_Stability High Enzyme Stability High_Stability->High_Yield High_Expression High Soluble Expression High_Expression->High_Yield Optimal_pH Optimal pH Optimal_pH->High_Yield Optimal_Temp Optimal Temperature Optimal_Temp->High_Yield Substrate_Conc Optimal Substrate Loading Substrate_Conc->High_Yield Cofactor_Regen Efficient Cofactor Regeneration Cofactor_Regen->High_Yield Substrate_Uptake Efficient Substrate Uptake Substrate_Uptake->High_Yield Product_Export Efficient Product Export Product_Export->High_Yield Enzyme_Engineering Enzyme Engineering Enzyme_Engineering->High_Activity Enzyme_Engineering->High_Stability Process_Optimization Process Optimization Process_Optimization->Optimal_pH Process_Optimization->Optimal_Temp Process_Optimization->Substrate_Conc Metabolic_Engineering Metabolic Engineering Metabolic_Engineering->Cofactor_Regen Metabolic_Engineering->Substrate_Uptake Metabolic_Engineering->Product_Export

Interconnected factors for optimizing biocatalytic production.

Conclusion

The development of a biocatalyst for the production of this compound presents a promising avenue for the sustainable synthesis of this important pharmaceutical intermediate. While a dedicated "tropinone-6-hydroxylase" is not yet commercially available, the principles and protocols outlined in this document provide a solid foundation for the identification, engineering, and application of a suitable cytochrome P450 monooxygenase for this purpose. Through systematic optimization of the enzyme, the microbial host, and the reaction conditions, it is feasible to develop a highly efficient and selective whole-cell biocatalyst for the production of this compound.

References

Troubleshooting & Optimization

improving the efficiency of 6-Hydroxytropinone extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of 6-Hydroxytropinone extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound?

A1: this compound, a tropane (B1204802) alkaloid, is typically extracted from plant material using a multi-step process that involves:

  • Solvent Extraction: The initial extraction from dried and powdered plant material is often performed with a polar solvent like methanol (B129727) or ethanol (B145695).[1]

  • Acid-Base Extraction: This is a crucial step for selectively separating the alkaloids. The crude extract is partitioned between an acidic aqueous solution and a non-polar organic solvent. The alkaloids, being basic, will form salts and dissolve in the acidic water layer, while non-polar impurities are removed in the organic layer.[2][3] The pH of the aqueous layer is then raised to make the alkaloids basic again, allowing them to be extracted into a fresh organic solvent.[2][3]

Q2: How can I monitor the progress of my extraction and purification?

A2: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the presence of alkaloids in your fractions. A visualizing agent, such as Dragendorff's reagent, can be used to specifically detect alkaloids on the TLC plate. For more detailed analysis and quantification, techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are used.

Q3: What are the key factors influencing the yield of this compound?

A3: The efficiency of the extraction is influenced by several factors, including the choice of solvent, pH, temperature, and the physical state of the plant material. Optimizing these parameters is crucial for maximizing the yield.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Extraction Yield - Incomplete extraction from plant material.- Incorrect pH during acid-base extraction.- Use of an inappropriate solvent.- Ensure the plant material is finely powdered to maximize surface area.- Carefully monitor and adjust the pH at each step of the acid-base extraction.- Select a solvent based on the polarity of this compound.
Emulsion Formation During Liquid-Liquid Extraction - Vigorous shaking of the separatory funnel.- Gently invert the separatory funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.
Tailing of Spots on TLC or Peaks in Chromatography - Strong interaction of the basic alkaloid with the acidic silica (B1680970) gel.- Add a small amount of a basic modifier, such as triethylamine (B128534) or ammonia (B1221849), to the mobile phase.
Presence of Multiple Compounds in the Final Extract - Incomplete separation of related alkaloids or other plant metabolites.- Optimize the mobile phase for column chromatography to improve separation.- Consider preparative HPLC for higher purity.
Degradation of the Target Compound - Exposure to harsh acidic or basic conditions or high temperatures.- Use milder acids and bases and avoid prolonged exposure.- Perform extractions at room temperature whenever possible.

Experimental Protocols

General Protocol for Acid-Base Extraction of this compound

This protocol outlines a standard procedure for the selective extraction of tropane alkaloids.

  • Initial Extraction:

    • Macerate the dried and powdered plant material in methanol or ethanol for 24-48 hours.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude extract.

  • Acidification and Defatting:

    • Dissolve the crude extract in a dilute acid solution (e.g., 1% HCl).

    • Extract this acidic solution with a non-polar solvent like hexane (B92381) or diethyl ether to remove fats and other non-polar impurities. Discard the organic layer.

  • Basification and Alkaloid Extraction:

    • Adjust the pH of the acidic aqueous layer to approximately 9-10 with a base (e.g., ammonium (B1175870) hydroxide).

    • Extract the now basic aqueous layer multiple times with an organic solvent such as dichloromethane (B109758) or chloroform. The free base alkaloids will move into the organic layer.

  • Drying and Concentration:

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

    • Filter and evaporate the solvent to yield the crude alkaloid extract.

Protocol for Column Chromatography Purification

This protocol is for the purification of the crude alkaloid extract.

  • Preparation of the Column:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude alkaloid extract in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase. A typical mobile phase for tropane alkaloids is a mixture of chloroform, methanol, and a small amount of ammonia (e.g., 85:14:1 v/v/v).

    • Collect the eluate in small fractions.

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC to identify those containing the purified this compound.

    • Combine the pure fractions and evaporate the solvent to obtain the isolated compound.

Visualizations

ExtractionWorkflow PlantMaterial Dried, Powdered Plant Material SolventExtraction Solvent Extraction (Methanol/Ethanol) PlantMaterial->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract Acidification Acidification (pH 2-3) & Defatting with Non-Polar Solvent CrudeExtract->Acidification AqueousLayer1 Acidic Aqueous Layer (Alkaloid Salts) Acidification->AqueousLayer1 OrganicLayer1 Organic Layer (Fats, Non-Polar Impurities) Acidification->OrganicLayer1 Basification Basification (pH 9-10) AqueousLayer1->Basification AqueousLayer2 Basic Aqueous Layer Basification->AqueousLayer2 OrganicLayer2 Organic Layer (Free Base Alkaloids) AqueousLayer2->OrganicLayer2 Extract with Organic Solvent Drying Drying and Concentration OrganicLayer2->Drying CrudeAlkaloid Crude Alkaloid Extract Drying->CrudeAlkaloid Purification Purification (Column Chromatography) CrudeAlkaloid->Purification PureCompound Pure this compound Purification->PureCompound TroubleshootingLogic Start Low Yield or Impure Product CheckExtraction Check Extraction Efficiency Start->CheckExtraction CheckPurification Check Purification Step Start->CheckPurification IncompleteExtraction Incomplete Extraction? CheckExtraction->IncompleteExtraction IncorrectpH Incorrect pH? CheckExtraction->IncorrectpH Emulsion Emulsion Formation? CheckExtraction->Emulsion Tailing Peak/Spot Tailing? CheckPurification->Tailing

References

Technical Support Center: Optimizing HPLC Conditions for 6-Hydroxytropinone Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing High-Performance Liquid Chromatography (HPLC) conditions for the separation of 6-Hydroxytropinone. The information is presented in a question-and-answer format to directly address common issues and provide practical solutions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC analysis of this compound and related tropane (B1204802) alkaloids.

Problem: Poor Peak Shape (Tailing or Fronting)

Q1: My this compound peak is tailing. What are the likely causes and how can I fix it?

A1: Peak tailing is a common issue when analyzing basic compounds like this compound on silica-based reversed-phase columns. It is often caused by secondary interactions between the basic analyte and acidic residual silanol (B1196071) groups on the stationary phase.[1] Here are several strategies to improve peak shape:

  • Adjust Mobile Phase pH: Operating at a low pH (e.g., < 3) protonates the silanol groups, reducing their interaction with the protonated basic analyte.[1] Alternatively, at a high pH (e.g., > 8), this compound will be in its neutral form, minimizing ionic interactions. Ensure your column is stable at the chosen pH.

  • Use a Mobile Phase Modifier: Adding a small amount of a basic modifier, such as triethylamine (B128534) (TEA) at a concentration of 0.1-0.2%, can effectively mask the active silanol sites and improve peak symmetry.[1]

  • Increase Buffer Strength: Using a buffer with a concentration of 10-50 mM can help maintain a constant mobile phase pH and mask silanol interactions.[2]

  • Select an Appropriate Column: Modern, high-purity, end-capped columns are designed to have minimal residual silanols. Consider using a column specifically designed for the analysis of basic compounds.[1]

  • Lower Sample Load: Injecting too much sample can lead to column overload and peak tailing. Try reducing the injection volume or diluting the sample.

Q2: My peaks are fronting. What is the likely cause?

A2: Peak fronting is often an indication of sample overload or a mismatch between the sample solvent and the mobile phase. If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak. To resolve this, try to dissolve your sample in the initial mobile phase or a weaker solvent.

FAQs: Method Development and Optimization

This section provides answers to frequently asked questions regarding the development of a robust HPLC method for this compound separation.

Q3: What are the recommended starting conditions for developing an HPLC method for this compound?

A3: Based on methods for structurally similar tropane alkaloids, a good starting point for developing a separation method for this compound would be a reversed-phase C18 column with a gradient elution. A typical mobile phase would consist of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier like acetonitrile (B52724) or methanol.

Q4: How do I improve the resolution between this compound and its impurities or related compounds?

A4: Improving resolution requires optimizing the selectivity, efficiency, and retention factor of your chromatographic system. Here are some key parameters to adjust:

  • Mobile Phase Composition: Varying the ratio of the organic modifier (acetonitrile or methanol) to the aqueous buffer will have the most significant impact on selectivity. Acetonitrile often provides different selectivity compared to methanol.

  • Gradient Profile: Adjusting the gradient slope can improve the separation of closely eluting peaks. A shallower gradient generally provides better resolution.

  • Column Chemistry: If modifying the mobile phase is insufficient, switching to a column with a different stationary phase (e.g., C8, Phenyl-Hexyl, or a polar-embedded phase) can offer different selectivity.

  • Temperature: Increasing the column temperature can improve efficiency and reduce peak broadening, which may enhance resolution. However, ensure the analyte is stable at higher temperatures.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the analysis time.

Q5: What type of sample preparation is recommended for analyzing this compound from a complex matrix, such as a plant extract?

A5: For complex matrices, a sample cleanup step is crucial to remove interferences and protect the analytical column. Common techniques for tropane alkaloids include:

  • Solid-Phase Extraction (SPE): C18 or mixed-mode cation exchange cartridges can be effective for cleaning up plant extracts containing tropane alkaloids.

  • Liquid-Liquid Extraction (LLE): This technique can be used to partition the alkaloids from the sample matrix into an immiscible organic solvent. The pH of the aqueous phase is a critical parameter to control for efficient extraction.

Data Presentation

The following tables summarize typical HPLC conditions used for the separation of tropane alkaloids, which can be adapted for this compound.

Table 1: HPLC Conditions for Tropane Alkaloid Separation (Example 1)

ParameterCondition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Acetate in water with 0.2% TEA, pH 5.0
Mobile Phase B Acetonitrile
Gradient 5-35% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 210 nm

Note: This is a general starting point and may require optimization.

Table 2: HPLC Conditions for Tropane Alkaloid Separation (Example 2)

ParameterCondition
Column Zorbax Rx-SIL (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 40 mM ammonium acetate/0.05% TEA, pH 6.5 (50:50 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm

Reference: Based on a method for scopolamine (B1681570) and related compounds.

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method for Tropane Alkaloids

This protocol provides a starting point for the separation of this compound.

1. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.
  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents:

  • HPLC-grade acetonitrile.
  • HPLC-grade water.
  • Ammonium acetate.
  • Triethylamine (TEA).
  • Acetic acid.

3. Mobile Phase Preparation:

  • Mobile Phase A: Prepare a 10 mM ammonium acetate solution in water. Add 0.1% (v/v) of TEA and adjust the pH to 5.5 with acetic acid. Filter and degas.
  • Mobile Phase B: HPLC-grade acetonitrile. Filter and degas.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • Detection Wavelength: 210 nm.
  • Gradient Program:
  • 0-5 min: 10% B
  • 5-25 min: 10% to 50% B (linear gradient)
  • 25-30 min: 50% B
  • 30.1-35 min: 10% B (re-equilibration)

5. Sample Preparation:

  • Dissolve the this compound standard or sample extract in the initial mobile phase composition (90% A, 10% B).
  • Filter the sample through a 0.45 µm syringe filter before injection.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample_Prep Sample Preparation (Extraction, Filtration) Injector Autosampler/Injector Sample_Prep->Injector Mobile_Phase_Prep Mobile Phase Preparation (Mixing, Degassing) Pump Pump Mobile_Phase_Prep->Pump Pump->Injector Column HPLC Column Injector->Column Detector Detector (UV/MS) Column->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Data_Processing Data Processing (Integration, Quantification) Data_Acquisition->Data_Processing Report Reporting Data_Processing->Report

Caption: A typical experimental workflow for HPLC analysis.

Troubleshooting_Tree cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues cluster_retention Retention Time Issues Start Problem with Chromatogram Peak_Shape Poor Peak Shape? Start->Peak_Shape Tailing Tailing Peak Peak_Shape->Tailing Yes Fronting Fronting Peak Peak_Shape->Fronting No Resolution Poor Resolution? Peak_Shape->Resolution No Tailing_Sol Adjust pH Add Modifier (TEA) Lower Sample Load Use End-capped Column Tailing->Tailing_Sol Fronting_Sol Check Sample Solvent Reduce Sample Load Fronting->Fronting_Sol Resolution_Sol Optimize Gradient Change Mobile Phase Change Column Adjust Temperature Resolution->Resolution_Sol Yes Retention Retention Time Shift? Resolution->Retention No Retention_Sol Check Mobile Phase Prep Ensure Column Equilibration Check Pump Flow Rate Retention->Retention_Sol Yes

Caption: A troubleshooting decision tree for common HPLC issues.

References

Technical Support Center: 6-Hydroxytropinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Hydroxytropinone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The synthesis of this compound is typically achieved through a modification of the Robinson-Schöpf reaction. This one-pot reaction involves the condensation of a succinaldehyde (B1195056) equivalent, methylamine (B109427), and a derivative of 3-oxopentanedioic acid (also known as acetonedicarboxylic acid). For this compound, a common precursor is 2,5-dimethoxytetrahydrofuran, which generates succinaldehyde in situ.

Q2: What are the potential side products in the synthesis of this compound?

While specific quantitative data on side products for this compound synthesis is not extensively reported in the literature, several potential impurities can be inferred based on the mechanism of the Robinson-Schöpf reaction and the reactivity of the starting materials. These can include:

  • Incompletely cyclized intermediates: The reaction proceeds through a series of Mannich-type reactions and cyclizations. Incomplete reactions can lead to various open-chain or partially cyclized byproducts.

  • Over-alkylation or N-methylation products: While methylamine is a reactant, under certain conditions, further methylation of the nitrogen atom could potentially occur, though this is less common.

  • Oxidation or reduction products: Depending on the reaction conditions and work-up procedures, the ketone or hydroxyl groups of the tropinone (B130398) ring system could be susceptible to oxidation or reduction.

  • Polymers: Aldehydes, in the presence of acids or bases, can undergo polymerization.

  • Stereoisomers: this compound possesses stereocenters, and the synthesis can potentially yield a mixture of diastereomers if not controlled properly.

Q3: How can I minimize the formation of side products?

Minimizing side product formation is crucial for achieving a high yield and purity of this compound. Key parameters to control include:

  • pH: The Robinson-Schöpf reaction is highly pH-dependent. Maintaining the optimal pH (typically near physiological pH) is critical for favoring the desired cyclization pathway.

  • Temperature: Running the reaction at the recommended temperature is important to prevent decomposition of starting materials and the formation of degradation products.

  • Purity of Starting Materials: Using high-purity 2,5-dimethoxytetrahydrofuran, methylamine, and the 3-oxopentanedioic acid derivative is essential to avoid introducing impurities from the start.

  • Stoichiometry: Precise control of the molar ratios of the reactants can help to ensure the complete consumption of the limiting reagent and minimize side reactions.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive functional groups.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incorrect pH of the reaction mixture.- Sub-optimal reaction temperature.- Impure starting materials.- Inefficient stirring leading to a heterogeneous reaction mixture.- Carefully buffer the reaction mixture to the optimal pH range.- Monitor and control the reaction temperature precisely.- Ensure the purity of all reactants before use.- Use a suitable stirrer and flask size to ensure efficient mixing.
Presence of Multiple Unidentified Spots on TLC/LC-MS - Formation of various side products due to non-optimal reaction conditions.- Decomposition of the product during work-up or purification.- Re-optimize the reaction conditions (pH, temperature, stoichiometry).- Employ a milder work-up procedure, avoiding strong acids or bases and high temperatures.- Utilize appropriate chromatographic techniques for purification (e.g., column chromatography with a suitable stationary and mobile phase).
Isolation of a Sticky or Oily Product Instead of a Solid - Presence of impurities that inhibit crystallization.- Residual solvent.- Purify the crude product using column chromatography.- Attempt to crystallize the purified product from a different solvent system.- Ensure complete removal of solvents under high vacuum.
Inconsistent Results Between Batches - Variation in the quality of starting materials.- Poor control over reaction parameters.- Source starting materials from a reliable supplier and verify their purity for each new batch.- Standardize the experimental protocol and ensure all parameters are meticulously controlled.

Potential Side Product Summary

The following table summarizes potential, though not exhaustively documented, side products in the this compound synthesis. The quantitative data is illustrative and will vary based on specific reaction conditions.

Side Product Type Potential Structure/Description Reason for Formation Hypothetical % Impurity (Variable)
Incomplete CyclizationOpen-chain amino-dicarbonyl compoundsFailure of the second intramolecular Mannich reaction.1-5%
Over-reaction ProductN-Oxide of this compoundPresence of oxidizing agents during reaction or work-up.<1%
Starting Material DegradationPolymers of succinaldehydeAcid or base-catalyzed polymerization of the in situ generated aldehyde.1-3%
Isomeric ImpurityDiastereomers of this compoundLack of stereocontrol in the cyclization steps.Dependent on synthesis design

Experimental Workflow & Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting common issues in this compound synthesis.

TroubleshootingWorkflow Start Start Synthesis Reaction Robinson-Schöpf Reaction Start->Reaction Workup Reaction Work-up & Crude Isolation Reaction->Workup Analysis Analyze Crude Product (TLC, LC-MS, NMR) Workup->Analysis LowYield Low Yield? Analysis->LowYield HighImpurity High Impurity Level? Analysis->HighImpurity LowYield->HighImpurity No CheckPurity Check Starting Material Purity LowYield->CheckPurity Yes OptimizeReaction Optimize Reaction Conditions (pH, Temp, Stoichiometry) HighImpurity->OptimizeReaction Yes OptimizeWorkup Optimize Work-up & Purification HighImpurity->OptimizeWorkup Purification Purification (Column Chromatography, Crystallization) HighImpurity->Purification No OptimizeReaction->Reaction CheckPurity->OptimizeReaction OptimizeWorkup->Workup FinalProduct Pure this compound Purification->FinalProduct

Caption: Troubleshooting workflow for this compound synthesis.

Technical Support Center: Scaling Up 6-Hydroxytropinone Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scalable production of 6-Hydroxytropinone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis, purification, and analysis. Here you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and data presented in easily comparable tables.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of this compound production, covering both biocatalytic and chemical synthesis routes.

Problem ID: SYN-01

Question: My chemical synthesis of this compound from tropinone (B130398) is resulting in low yield and multiple unidentified byproducts. What are the likely causes and how can I optimize the reaction?

Answer: Low yield and byproduct formation in the chemical hydroxylation of tropinone are common challenges when scaling up. The primary causes often revolve around reaction specificity and conditions. Tropinone possesses multiple reactive sites, and non-specific oxidizing agents can lead to a mixture of products.

Possible Causes and Solutions:

CauseRecommended Solution
Non-specific Oxidation Employ a more regioselective oxidizing agent. While various oxidants can be used, consider reagents known for selective hydroxylation of cyclic ketones.
Over-oxidation Over-oxidation can lead to the formation of diones or other undesired species. Carefully control the stoichiometry of the oxidizing agent and the reaction time. Quench the reaction promptly once the desired conversion is achieved.
Sub-optimal Reaction Temperature Temperature control is critical. Higher temperatures can increase the rate of side reactions. Perform small-scale experiments to determine the optimal temperature that balances reaction rate and selectivity.
Incorrect pH The pH of the reaction mixture can influence the reactivity of both the substrate and the oxidizing agent. Buffer the reaction to maintain a stable pH throughout the process.

Experimental Protocol: Optimization of Chemical Hydroxylation

  • Reaction Setup: In a temperature-controlled reactor, dissolve tropinone in a suitable solvent (e.g., a buffered aqueous solution or an organic solvent like acetic acid).

  • Temperature Control: Cool the solution to the desired starting temperature (e.g., 0-5 °C).

  • Reagent Addition: Slowly add the oxidizing agent (e.g., a peroxy acid or a metal-based oxidant) to the reaction mixture while maintaining the temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

  • Quenching: Once the desired conversion is reached, quench the reaction by adding a suitable reducing agent (e.g., sodium sulfite (B76179) solution).

  • Work-up: Neutralize the reaction mixture and extract the product with an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Analysis: Analyze the crude product by HPLC to determine the yield and impurity profile.

Problem ID: BIO-01

Question: The biocatalytic conversion of tropinone to this compound using a P450 enzyme system shows low activity and stops after a short period. What could be the issue?

Answer: Low and short-lived activity in a biocatalytic P450 system is a frequent bottleneck during scale-up. This often points to issues with enzyme stability, cofactor regeneration, or substrate/product inhibition.

Possible Causes and Solutions:

CauseRecommended Solution
Enzyme Instability Cytochrome P450 enzymes can be unstable under operational conditions. Optimize the buffer composition, pH, and temperature to enhance stability. Consider enzyme immobilization on a solid support.
Insufficient Cofactor Regeneration P450 enzymes require a constant supply of a reducing equivalent, typically NADPH.[1] Ensure your cofactor regeneration system (e.g., using glucose dehydrogenase) is efficient and not the rate-limiting step.
Substrate or Product Inhibition High concentrations of tropinone or the accumulation of this compound can inhibit the enzyme. Implement a fed-batch or continuous process to maintain low substrate concentrations. Consider in-situ product removal techniques.
Poor Oxygen Mass Transfer P450-catalyzed hydroxylations require molecular oxygen. In larger reactors, oxygen transfer can be limiting. Increase agitation and sparging with air or oxygen-enriched air. Monitor dissolved oxygen levels to ensure they remain non-limiting.

Experimental Protocol: Optimizing Biocatalytic Hydroxylation

  • Bioreactor Setup: Prepare a buffered medium containing the P450 enzyme (as a whole-cell catalyst or purified enzyme), the cofactor regeneration system, and tropinone.

  • Parameter Control: Maintain the optimal pH and temperature for the enzyme.

  • Substrate Feeding: Add tropinone gradually to the bioreactor to avoid high initial concentrations.

  • Aeration: Supply a constant stream of sterile air or an air/oxygen mixture to the bioreactor, ensuring adequate dissolved oxygen levels.

  • Sampling and Analysis: Periodically take samples from the bioreactor and analyze for tropinone consumption and this compound formation using HPLC.

Logical Workflow for Troubleshooting Biocatalytic Production

start Low Biocatalytic Activity check_stability Check Enzyme Stability (pH, Temp) start->check_stability check_cofactor Verify Cofactor Regeneration check_stability->check_cofactor Stable optimize_conditions Optimize Buffer & Immobilize Enzyme check_stability->optimize_conditions Unstable check_inhibition Assess Substrate/ Product Inhibition check_cofactor->check_inhibition Sufficient improve_cofactor Enhance Regeneration System check_cofactor->improve_cofactor Insufficient check_oxygen Evaluate Oxygen Mass Transfer check_inhibition->check_oxygen No Inhibition fed_batch Implement Fed-Batch/ In-situ Removal check_inhibition->fed_batch Inhibition Observed increase_aeration Increase Agitation/ Sparging check_oxygen->increase_aeration Limiting end Improved Production check_oxygen->end Sufficient optimize_conditions->end improve_cofactor->end fed_batch->end increase_aeration->end

Caption: Troubleshooting workflow for low biocatalytic activity.

Problem ID: PUR-01

Question: I am having difficulty separating this compound from the unreacted tropinone and other impurities using column chromatography. What purification strategy should I use?

Answer: The separation of this compound from tropinone can be challenging due to their similar structures. A multi-step purification strategy is often necessary.

Recommended Purification Strategy:

  • Liquid-Liquid Extraction: Begin with a liquid-liquid extraction to remove non-polar impurities. As tropane (B1204802) alkaloids are basic, you can manipulate the pH to move them between aqueous and organic phases.[2]

  • Column Chromatography: Use silica (B1680970) gel column chromatography with a mobile phase containing a basic modifier (e.g., 0.5-2% triethylamine (B128534) or ammonia (B1221849) in the solvent system) to prevent tailing of the basic alkaloids.[3]

  • Recrystallization: For the final polishing step, recrystallization can be an effective method to obtain high-purity this compound.[3]

Experimental Protocol: Purification of this compound

  • Acid-Base Extraction:

    • Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane).

    • Extract with a dilute acid solution (e.g., 1% HCl). The protonated alkaloids will move to the aqueous phase.

    • Wash the aqueous phase with fresh organic solvent to remove neutral impurities.

    • Basify the aqueous phase to a pH of ~9-10 with a base like sodium carbonate.

    • Extract the freebase alkaloids back into an organic solvent.

    • Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.[3]

  • Silica Gel Chromatography:

    • Prepare a silica gel column.

    • Dissolve the extracted crude product in a minimal amount of the mobile phase.

    • Load the sample onto the column.

    • Elute with a gradient of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol), containing a basic modifier.

    • Collect fractions and analyze by TLC or HPLC to identify those containing pure this compound.

  • Recrystallization:

    • Combine the pure fractions and evaporate the solvent.

    • Dissolve the solid in a minimum amount of a suitable hot solvent or solvent mixture.

    • Allow the solution to cool slowly to induce crystallization.

    • Collect the crystals by filtration and dry under vacuum.

Purification Workflow

crude Crude Product extraction Liquid-Liquid Extraction crude->extraction chromatography Column Chromatography extraction->chromatography recrystallization Recrystallization chromatography->recrystallization pure Pure this compound recrystallization->pure

References

how to prevent degradation of 6-Hydroxytropinone in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 6-Hydroxytropinone in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

A: this compound is a derivative of tropinone (B130398) and a valuable intermediate in the synthesis of various tropane (B1204802) alkaloids with potential therapeutic applications. Like many complex organic molecules, it can be susceptible to degradation in solution over time, leading to a decrease in purity and potency, which can significantly impact experimental results and the shelf-life of stock solutions.

Q2: What are the primary factors that can cause the degradation of this compound in solution?

A: The main factors contributing to the degradation of this compound in solution are:

  • pH: Both acidic and basic conditions can catalyze degradation reactions.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light: Exposure to light, particularly UV light, can induce photochemical degradation.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the molecule.

  • Solvent: The choice of solvent can influence the stability of the compound.

Q3: What are the likely degradation pathways for this compound?

A: Based on its chemical structure, a β-hydroxy ketone within a bicyclic amine framework, the following degradation pathways are most probable:

  • Retro-Aldol Reaction: This involves the cleavage of the carbon-carbon bond between the carbonyl carbon and the alpha-carbon, leading to ring-opening. This reaction can be catalyzed by both acids and bases.

  • Dehydration: Elimination of the hydroxyl group and a proton from the adjacent carbon can lead to the formation of an α,β-unsaturated ketone. This process is often promoted by heat and acidic or basic conditions.

  • Oxidation: The tertiary amine of the tropane ring and the ketone functional group are susceptible to oxidation, which can be initiated by dissolved oxygen, metal ions, or peroxides.

Q4: What is the recommended solvent for preparing a stock solution of this compound?

A: For long-term storage, it is advisable to prepare stock solutions in a high-quality, anhydrous aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695).[1] These solvents are less likely to participate in degradation reactions compared to protic solvents like water or methanol. For aqueous buffers, it is best to prepare fresh solutions before each experiment.

Q5: At what pH should I prepare my aqueous solution of this compound for optimal stability?

A: For short-term use in aqueous solutions, a slightly acidic pH range of 4-6 is recommended. Tropane alkaloids are generally more soluble and stable in slightly acidic conditions due to the protonation of the tertiary amine.[1] This can help to minimize degradation pathways that are favored in neutral or alkaline conditions. It is crucial to use a suitable buffer system to maintain the desired pH.

Q6: How should I store my this compound solutions?

A: To maximize stability, solutions of this compound should be:

  • Stored at low temperatures, preferably at -20°C or -80°C.

  • Protected from light by using amber vials or by wrapping the container in aluminum foil.

  • Blanketed with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen, especially for long-term storage.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Problem Possible Cause Troubleshooting Steps
Loss of compound activity or inconsistent results over time. Degradation of this compound in the stock or working solution.1. Verify Solution Age and Storage: Check the date of preparation and storage conditions of your solution. Prepare fresh solutions if they are old or have been stored improperly. 2. Analyze Purity: Use an analytical technique like HPLC-UV to check the purity of your solution and look for the presence of degradation products. 3. Optimize Storage: For new solutions, follow the recommended storage conditions (low temperature, protection from light, inert atmosphere).
Precipitate forms in the aqueous working solution. Poor solubility of the free base form at neutral or alkaline pH.1. Adjust pH: Lower the pH of your aqueous buffer to a range of 4-6 to protonate the tertiary amine and increase solubility.[1] Ensure the adjusted pH is compatible with your experimental system. 2. Use a Co-solvent: If pH adjustment is not possible, consider adding a small percentage of an organic co-solvent like DMSO or ethanol to your aqueous buffer to improve solubility. Be mindful of the final concentration's effect on your assay.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Chemical degradation of this compound.1. Identify Degradation Products: Attempt to identify the degradation products using mass spectrometry (MS) to understand the degradation pathway. Common degradation products may result from dehydration or retro-aldol reaction. 2. Implement Preventative Measures: Based on the likely degradation pathway, implement the appropriate preventative measures outlined in the FAQs and Protocols sections (e.g., adjust pH, add antioxidants, protect from light).
Discoloration of the solution (e.g., turning yellow or brown). Oxidative degradation or polymerization of degradation products.1. Use Degassed Solvents: Prepare solutions using solvents that have been degassed by sparging with an inert gas (argon or nitrogen) to remove dissolved oxygen. 2. Add an Antioxidant: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to your solution. The compatibility and concentration of the antioxidant should be validated for your specific application.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stabilized this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound with enhanced stability for long-term storage.

Materials:

  • This compound (solid)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Inert gas (argon or nitrogen)

  • Amber glass vials with screw caps (B75204) and PTFE septa

Procedure:

  • Weigh the desired amount of this compound in a clean, dry amber glass vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Gently vortex or sonicate the vial until the solid is completely dissolved.

  • Purge the headspace of the vial with a gentle stream of inert gas (argon or nitrogen) for 30-60 seconds to displace any oxygen.

  • Immediately cap the vial tightly.

  • For extra protection, wrap the vial in parafilm.

  • Store the stock solution at -20°C or -80°C.

Protocol 2: Forced Degradation Study of this compound

This protocol provides a framework for conducting a forced degradation study to identify the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound stock solution (e.g., 10 mM in acetonitrile)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • UV lamp (e.g., 254 nm and 365 nm)

  • Heating block or oven

  • HPLC-UV/MS system

Procedure:

  • Acidic Degradation:

    • Mix equal volumes of the this compound stock solution and 0.1 M HCl.

    • Incubate at a set temperature (e.g., 60°C) for various time points (e.g., 1, 4, 8, 24 hours).

    • At each time point, take an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and analyze by HPLC-UV/MS.

  • Alkaline Degradation:

    • Mix equal volumes of the this compound stock solution and 0.1 M NaOH.

    • Incubate at room temperature for various time points.

    • At each time point, take an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and analyze.

  • Oxidative Degradation:

    • Mix the this compound stock solution with 3% H₂O₂.

    • Incubate at room temperature, protected from light, for various time points.

    • Analyze aliquots directly by HPLC-UV/MS.

  • Thermal Degradation:

    • Place a vial of the this compound stock solution in an oven at a set temperature (e.g., 80°C).

    • Take aliquots at various time points and analyze.

  • Photodegradation:

    • Expose a solution of this compound in a quartz cuvette or a UV-transparent vial to UV light.

    • Take aliquots at various time points and analyze.

Data Analysis:

  • Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

  • Use the mass spectrometry data to propose structures for the degradation products.

Data Presentation

The following table summarizes hypothetical stability data for this compound under different conditions, as would be obtained from a forced degradation study.

Condition Time (hours) This compound Remaining (%) Major Degradation Product(s) Detected
0.1 M HCl, 60°C 2465Dehydrated product (m/z = M-18)
0.1 M NaOH, RT 840Retro-Aldol product(s)
3% H₂O₂, RT 2475Oxidized product(s) (m/z = M+16)
80°C 2455Dehydrated and Retro-Aldol products
UV Light (254 nm) 880Photodegradation products

Visualizations

degradation_pathways This compound This compound Dehydrated Product (α,β-Unsaturated Ketone) Dehydrated Product (α,β-Unsaturated Ketone) This compound->Dehydrated Product (α,β-Unsaturated Ketone) Heat, Acid/Base Retro-Aldol Products Retro-Aldol Products This compound->Retro-Aldol Products Acid/Base Oxidized Products Oxidized Products This compound->Oxidized Products Oxygen, Peroxides

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound Solution acid Acidic (HCl) prep->acid base Basic (NaOH) prep->base heat Thermal (Heat) prep->heat light Photolytic (UV) prep->light oxid Oxidative (H2O2) prep->oxid hplc HPLC-UV/MS Analysis acid->hplc base->hplc heat->hplc light->hplc oxid->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study.

logical_relationship instability Solution Instability degradation Chemical Degradation instability->degradation prevention Preventative Measures degradation->prevention stability Enhanced Stability prevention->stability

Caption: Logic for ensuring this compound stability.

References

Navigating the Nuances of 6-Hydroxytropinone NMR: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, achieving a high-resolution NMR spectrum of 6-Hydroxytropinone is crucial for accurate structural elucidation and purity assessment. However, spectral complexities can often lead to poor resolution, hindering straightforward analysis. This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions, to help you overcome these challenges and obtain a clear, interpretable NMR spectrum.

Frequently Asked Questions (FAQs)

Q1: Why are the peaks in my this compound ¹H-NMR spectrum broad and poorly resolved?

A1: Broad peaks in the NMR spectrum of this compound can stem from several factors:

  • Poor Shimming: Inhomogeneity in the magnetic field is a primary cause of broad signals. Proper shimming is essential to minimize these distortions.

  • Sample Concentration: High sample concentrations can lead to increased viscosity and intermolecular interactions, resulting in peak broadening.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.

  • Chemical Exchange: The hydroxyl proton and the protons on the carbons adjacent to the nitrogen can undergo chemical exchange, which can broaden their signals.

  • Unresolved Couplings: Complex spin-spin coupling patterns that are not fully resolved can appear as broad multiplets.

Q2: I'm observing unexpected peaks in my spectrum. What are their likely sources?

A2: Extraneous peaks in your NMR spectrum can originate from:

  • Residual Solvents: Solvents used in the synthesis or purification of this compound may not be completely removed.

  • Water: Deuterated solvents are often hygroscopic and can absorb moisture, which typically appears as a broad singlet. The chemical shift of water can vary depending on the solvent and temperature.

  • Grease: Contamination from stopcock grease used on glassware can introduce broad signals, usually in the aliphatic region of the spectrum.

  • Side Products or Degradants: Impurities from the synthetic route or degradation of the sample can lead to additional signals.

Q3: How can I simplify the complex, overlapping signals in the tropane (B1204802) ring region?

A3: The rigid bicyclic structure of the tropane core often results in complex and overlapping multiplets. To simplify these:

  • Use a Higher Field Spectrometer: A spectrometer with a higher magnetic field strength will increase the chemical shift dispersion, potentially resolving overlapping signals.

  • 2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for assigning protons and carbons, even in crowded spectral regions.

  • Vary the Solvent: Acquiring spectra in different deuterated solvents can alter the chemical shifts of protons, sometimes sufficiently to resolve overlapping multiplets.

  • Temperature Variation: Changing the sample temperature can affect the conformation of the molecule and the rates of chemical exchange, which may lead to better resolution.[1]

Troubleshooting Guide: Overcoming Poor Resolution

If you are encountering a poorly resolved NMR spectrum of this compound, follow this systematic troubleshooting guide.

Step 1: Assess and Optimize Sample Preparation

Poor sample quality is a frequent culprit for suboptimal NMR spectra.

  • Check Sample Purity: Ensure your sample is free from paramagnetic impurities. If necessary, purify the sample again using a method that minimizes metal contamination.

  • Optimize Concentration: If peaks are broad, try diluting your sample. A lower concentration can reduce viscosity and minimize intermolecular interactions.

  • Filter Your Sample: To remove any particulate matter, filter the NMR sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

Step 2: Master the Art of Shimming

Properly shimming the magnet is the most critical step for achieving high resolution.

  • Automated Shimming: Most modern spectrometers have automated shimming routines. Always run this procedure before acquiring your spectrum.

  • Manual Shimming: For challenging samples, manual shimming may be necessary to achieve the best resolution. Focus on adjusting the Z1 and Z2 shims to optimize the lock signal shape and level. Then, proceed to higher-order Z shims and finally the X and Y shims.

Step 3: Leverage Solvent and Temperature Effects

The chemical environment of your sample can be fine-tuned to improve spectral resolution.

  • Solvent Selection: If your spectrum is poorly resolved in a standard solvent like CDCl₃, try acquiring spectra in other solvents such as deuterated methanol (B129727) (CD₃OD) or dimethyl sulfoxide (B87167) (DMSO-d₆). The change in solvent polarity and aromaticity can induce differential chemical shifts, potentially resolving overlapping signals.

  • Temperature Variation: Acquire spectra at different temperatures (e.g., 298 K, 313 K, 328 K). Increasing the temperature can sometimes sharpen peaks by increasing the rate of conformational exchange or breaking up aggregates. Conversely, lowering the temperature can slow down exchange processes, sometimes resolving distinct conformers.[1]

Data Presentation

The following table summarizes the reported ¹H and ¹³C NMR spectral data for a stereoisomer of this compound, (1S,5S,6R)-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one, in CDCl₃. This data can serve as a valuable reference for signal assignment.

Atom/Proton ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Multiplicity & Coupling Constants (J in Hz)
13.5668.2m
2.60-2.6841.4m
2.60-2.6841.4m
3-207.8-
2.14-2.1941.0m
1.90-2.0041.0m
53.3458.9d, J = 4.8
64.0375.1dd, J = 2.4, 6.8
2.05-2.0834.6m
2.00-2.0534.6m
N-CH₃2.6143.4s
OH3.00-br s
Note: ¹H NMR data is for compound (-)-6 from the cited source, which is a closely related structure and provides a good approximation for this compound. ¹³C NMR data is for (1S,5S,6R)-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one.[2]

Experimental Protocols

Protocol 1: Standard ¹H NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrument Setup:

    • Insert the sample into the magnet.

    • Lock onto the deuterium (B1214612) signal of the solvent.

    • Perform an automated shimming routine.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Number of Scans (NS): 16 to 64, depending on the sample concentration.

    • Relaxation Delay (D1): 2-5 seconds.

    • Acquisition Time (AQ): 3-4 seconds.

    • Spectral Width (SW): 12-16 ppm, centered around 5-6 ppm.

  • Processing:

    • Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz).

    • Phase the spectrum manually.

    • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

Protocol 2: Temperature Variation Study
  • Follow the sample preparation and instrument setup steps from Protocol 1.

  • Set the desired temperature in the spectrometer's temperature control unit (e.g., 313 K).

  • Allow the sample to equilibrate at the new temperature for at least 5-10 minutes.

  • Re-shim the magnet at the new temperature.

  • Acquire the ¹H NMR spectrum using the parameters from Protocol 1.

  • Repeat for other desired temperatures.

Visualizing Troubleshooting Workflows

To further clarify the troubleshooting process, the following diagrams illustrate the logical steps to address common issues with NMR spectral resolution.

Troubleshooting_Workflow cluster_start cluster_symptoms Symptom Identification cluster_causes_broad Potential Causes for Broad Peaks cluster_causes_overlap Potential Causes for Overlapping Signals cluster_causes_unexpected Potential Causes for Unexpected Peaks cluster_solutions_broad Solutions for Broad Peaks cluster_solutions_overlap Solutions for Overlapping Signals cluster_solutions_unexpected Solutions for Unexpected Peaks Start Poorly Resolved Spectrum Broad_Peaks Broad Peaks Start->Broad_Peaks Overlapping_Signals Overlapping Signals Start->Overlapping_Signals Unexpected_Peaks Unexpected Peaks Start->Unexpected_Peaks Shimming Poor Shimming Broad_Peaks->Shimming Concentration High Concentration Broad_Peaks->Concentration Paramagnetic Paramagnetic Impurities Broad_Peaks->Paramagnetic Exchange Chemical Exchange Broad_Peaks->Exchange Low_Field Low Field Strength Overlapping_Signals->Low_Field Complex_Coupling Complex Coupling Overlapping_Signals->Complex_Coupling Solvent Residual Solvent Unexpected_Peaks->Solvent Water Water Unexpected_Peaks->Water Grease Grease Unexpected_Peaks->Grease Impurities Synthesis Impurities Unexpected_Peaks->Impurities Re_Shim Re-Shim Magnet Shimming->Re_Shim Dilute Dilute Sample Concentration->Dilute Purify Re-purify/Filter Sample Paramagnetic->Purify Vary_Temp Vary Temperature Exchange->Vary_Temp High_Field Use Higher Field NMR Low_Field->High_Field TwoD_NMR Acquire 2D NMR (COSY, HSQC) Complex_Coupling->TwoD_NMR Change_Solvent Change Solvent Complex_Coupling->Change_Solvent Check_Solvents Check Synthesis Solvents Solvent->Check_Solvents Dry_Solvent Use Dry Deuterated Solvent Water->Dry_Solvent Clean_Glassware Use Clean Glassware Grease->Clean_Glassware Impurities->Purify

Caption: A logical workflow for troubleshooting common issues encountered in the NMR spectroscopy of this compound.

Shimming_Protocol Start Begin Shimming Lock Lock on Deuterium Signal Start->Lock AutoShim Run Automated Shimming Routine Lock->AutoShim Check_Lock Check Lock Signal Shape & Level AutoShim->Check_Lock Manual_Shim Perform Manual Shimming Check_Lock->Manual_Shim Needs Improvement Good_Resolution Acceptable Resolution? Check_Lock->Good_Resolution Good Adjust_Z1_Z2 Adjust Z1 and Z2 for Lock Level Manual_Shim->Adjust_Z1_Z2 Adjust_Higher_Z Adjust Higher-Order Z Shims Adjust_Z1_Z2->Adjust_Higher_Z Spin_Sample Spin Sample (if applicable) Adjust_Higher_Z->Spin_Sample Adjust_XY Adjust X and Y Shims Spin_Sample->Adjust_XY Adjust_XY->Good_Resolution End Acquire Spectrum Good_Resolution->End Yes Re_Evaluate Re-evaluate Sample/Instrument Good_Resolution->Re_Evaluate No

Caption: A step-by-step guide to the shimming process for achieving high-resolution NMR spectra.

References

Validation & Comparative

A Comparative Guide: Chemical vs. Enzymatic Synthesis of 6-Hydroxytropinone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of key intermediates is a critical step in the path to novel therapeutics. 6-Hydroxytropinone (B6363282), a valuable building block in the synthesis of various tropane (B1204802) alkaloids, can be produced through both traditional chemical methods and emerging enzymatic routes. This guide provides an objective comparison of these two approaches, supported by available experimental data and detailed protocols to inform your selection of the most suitable method for your research needs.

Executive Summary

The synthesis of this compound presents a choice between established chemical methods and innovative enzymatic catalysis. Chemical synthesis, particularly through oxidation with reagents like selenium dioxide, offers a direct route, though it may involve harsh reaction conditions and the use of toxic reagents. In contrast, enzymatic synthesis, leveraging the specificity of enzymes such as cytochrome P450s or whole-cell systems like Rhizopus arrhizus, promises a greener and more selective alternative. However, the development of specific enzymatic processes for this transformation is still an evolving field. This document outlines the available data and methodologies for both approaches to facilitate a comprehensive comparison.

Data Presentation: A Comparative Overview

ParameterChemical Synthesis (Selenium Dioxide Oxidation)Enzymatic Synthesis (Microbial Biotransformation)
Starting Material Tropinone (B130398)Tropinone
Key Reagents/Catalyst Selenium dioxide (SeO2), Hydrogen peroxide (H2O2), tert-Butyl alcoholWhole-cell biocatalyst (e.g., Rhizopus arrhizus) or isolated/engineered enzymes (e.g., Cytochrome P450)
Reaction Conditions Elevated temperatures (40-50°C)Mild physiological conditions (e.g., 27°C, neutral pH)
Yield Potentially high, but specific data for tropinone is limited. For analogous reactions, yields can be moderate to good (e.g., 53-64% for trans-pinocarveol).Highly variable depending on the specific microorganism/enzyme and process optimization. Often requires significant optimization to achieve high yields.
Purity & Selectivity Can be affected by side reactions, potentially requiring extensive purification. Stereoselectivity may be a concern.Generally high regio- and stereoselectivity due to the nature of enzymatic catalysis.
Byproducts & Waste Potentially toxic selenium-containing byproducts.Primarily biomass and components of the culture medium.
Environmental Impact Use of toxic heavy metal reagents raises environmental and safety concerns.Generally considered a "greener" and more sustainable approach.

Chemical Synthesis: Allylic Oxidation

A prominent method for the introduction of a hydroxyl group at the C-6 position of a tropane-like ring system is through allylic oxidation. While a specific protocol for the direct oxidation of tropinone to this compound is not extensively detailed in publicly available literature, analogous reactions on similar substrates provide a strong basis for a feasible synthetic route. The use of selenium dioxide (SeO2), often in combination with an oxidant like hydrogen peroxide, is a well-established method for this type of transformation[1][2].

Experimental Protocol: Selenium Dioxide-Mediated Oxidation of a Tropinone Analog (Hypothetical)

This protocol is based on the oxidation of β-pinene to trans-pinocarveol, a structurally similar transformation involving allylic hydroxylation of a bicyclic system[3].

Materials:

Procedure:

  • In a three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser, dissolve a catalytic amount of selenium dioxide in tert-butyl alcohol.

  • Add tropinone to the solution.

  • Warm the mixture to 40°C.

  • Add 50% aqueous hydrogen peroxide dropwise over 90 minutes, maintaining the temperature between 40–50°C.

  • After the addition is complete, continue stirring for an additional 2 hours.

  • Dilute the reaction mixture with benzene and wash with saturated aqueous ammonium sulfate.

  • Dry the organic layer over sodium sulfate.

  • Add a small amount of hydroquinone and remove the solvents under reduced pressure to obtain the crude product.

  • Purify the crude product by appropriate chromatographic techniques to isolate this compound.

Note: This is a generalized protocol and would require optimization for the specific substrate, tropinone, to determine the actual yield and purity.

Enzymatic Synthesis: A Greener Alternative

Enzymatic synthesis offers a highly selective and environmentally benign approach to the production of this compound. The direct hydroxylation of the tropinone ring at the 6-position is a reaction catalyzed in nature by cytochrome P450 monooxygenases[4]. While the native biosynthetic pathways in tropane alkaloid-producing plants typically hydroxylate downstream intermediates like hyoscyamine, the potential for direct enzymatic hydroxylation of tropinone exists, particularly through microbial biotransformation or the use of engineered enzymes[5].

Fungi of the genus Rhizopus, particularly Rhizopus arrhizus, are known for their ability to perform specific hydroxylations on steroid skeletons, including the introduction of a hydroxyl group at the 6β-position of androst-4-ene-3,17-dione, a molecule with a similar cyclic ketone core to tropinone. This suggests that Rhizopus arrhizus could be a promising candidate for the biotransformation of tropinone.

Experimental Protocol: Microbial Hydroxylation of Tropinone using Rhizopus arrhizus (Hypothetical)

This protocol is based on general procedures for microbial biotransformations with Rhizopus arrhizus.

Materials:

  • Rhizopus arrhizus culture

  • Suitable growth medium (e.g., potato dextrose broth)

  • Tropinone

  • Ethyl acetate

  • Sodium sulfate

Procedure:

  • Cultivate Rhizopus arrhizus in a suitable liquid medium until sufficient biomass is obtained.

  • Introduce a solution of tropinone in a minimal amount of a water-miscible solvent (e.g., ethanol) to the microbial culture.

  • Incubate the culture with the substrate under controlled conditions (e.g., 27°C, shaking) for a predetermined period (e.g., 24-72 hours).

  • Monitor the progress of the biotransformation using techniques such as TLC or HPLC.

  • After the reaction is complete, separate the mycelium from the broth by filtration.

  • Extract the broth and the mycelium with an organic solvent such as ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude extract using column chromatography to isolate this compound.

Note: This protocol would require significant optimization of parameters such as substrate concentration, incubation time, pH, and aeration to achieve a viable yield.

Visualizing the Pathways

To better understand the two synthetic approaches, the following diagrams illustrate the core transformations.

Chemical_Synthesis Tropinone Tropinone This compound This compound Tropinone->this compound Allylic Oxidation Reagents SeO2 / H2O2 Reagents->this compound

Caption: Chemical synthesis of this compound via allylic oxidation.

Enzymatic_Synthesis Tropinone Tropinone This compound This compound Tropinone->this compound Biotransformation (Hydroxylation) Enzyme Biocatalyst (e.g., Rhizopus arrhizus) Enzyme->this compound

Caption: Enzymatic synthesis of this compound via biotransformation.

Conclusion

The choice between chemical and enzymatic synthesis of this compound depends on the specific priorities of the research or development project. Chemical synthesis offers a potentially faster and more established route, but with significant environmental and safety drawbacks. Enzymatic synthesis, while requiring more initial development and optimization, presents a more sustainable, selective, and potentially safer alternative. As the field of biocatalysis continues to advance, the enzymatic production of key pharmaceutical intermediates like this compound is expected to become increasingly viable and advantageous. Further research into the direct enzymatic hydroxylation of tropinone is warranted to fully unlock the potential of this green chemistry approach.

References

A Comparative Guide to the Validation of a New UHPLC-MS/MS Method for 6-Hydroxytropinone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of 6-Hydroxytropinone against a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The data and protocols presented herein are based on established validation principles for analogous tropane (B1204802) alkaloids, offering a robust framework for methodological assessment.

Introduction to this compound Analysis

This compound is a tropane alkaloid and a key intermediate in the synthesis of various pharmaceuticals. Accurate and precise quantification of this compound is critical for quality control, pharmacokinetic studies, and ensuring the efficacy and safety of final drug products. While traditional HPLC-UV methods have been the standard, modern analytical techniques like UHPLC-MS/MS offer significant advancements in sensitivity, selectivity, and speed. This guide outlines the validation of a new UHPLC-MS/MS method and compares its performance against a conventional HPLC-UV approach.

Experimental Protocols

Detailed methodologies for both the new and traditional analytical methods are provided below. These protocols are designed to ensure reproducibility and provide a clear basis for comparison.

New Method: UHPLC-MS/MS

This method utilizes the high resolution of UHPLC combined with the specificity and sensitivity of tandem mass spectrometry.

1. Sample Preparation (Solid-Liquid Extraction):

  • Weigh 100 mg of the sample (e.g., plant material, formulation excipient) into a centrifuge tube.

  • Add 5 mL of an acidified methanol (B129727)/water solution (80:20 v/v with 0.1% formic acid).

  • Vortex for 1 minute to ensure thorough mixing.

  • Perform ultrasound-assisted extraction for 15 minutes at 40°C.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.

2. Chromatographic Conditions:

  • System: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Total Run Time: 8 minutes.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Quantifier: m/z 156.1 -> 110.1

    • Qualifier: m/z 156.1 -> 82.1

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

Traditional Method: HPLC-UV

This method represents a more conventional approach to the analysis of tropane alkaloids.

1. Sample Preparation (Liquid-Liquid Extraction):

  • Weigh 500 mg of the sample into a flask.

  • Add 10 mL of methanol and sonicate for 30 minutes.

  • Filter the extract and evaporate to dryness under reduced pressure.

  • Re-dissolve the residue in 5 mL of 5% HCl.

  • Wash the acidic solution with 3 x 10 mL of dichloromethane (B109758) to remove non-polar impurities.

  • Adjust the aqueous phase to pH 10 with ammonium (B1175870) hydroxide.

  • Extract the alkaloids with 3 x 10 mL of dichloromethane.

  • Combine the organic layers and evaporate to dryness.

  • Reconstitute the residue in 1 mL of the mobile phase and filter through a 0.45 µm filter into an HPLC vial.

2. Chromatographic Conditions:

  • System: Standard HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.05 M phosphate (B84403) buffer (pH 3.5) (20:80 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 210 nm.[1]

  • Total Run Time: 15 minutes.

Method Validation and Performance Comparison

The two methods were validated according to the International Council for Harmonisation (ICH) guidelines, focusing on key performance parameters. The results are summarized in the table below.

Validation Parameter New Method (UHPLC-MS/MS) Traditional Method (HPLC-UV)
Linearity (R²) > 0.999> 0.998
Range 0.5 - 500 ng/mL0.5 - 50 µg/mL
Accuracy (% Recovery) 95.2 - 104.5%92.1 - 106.3%
Precision (% RSD - Repeatability) < 3%< 5%
Precision (% RSD - Intermediate) < 5%< 7%
Limit of Detection (LOD) 0.15 ng/mL0.1 µg/mL
Limit of Quantification (LOQ) 0.5 ng/mL0.5 µg/mL
Specificity High (Mass-based detection)Moderate (Potential for co-elution)
Sample Preparation Time ~25 minutes~90 minutes
Analysis Run Time 8 minutes15 minutes

The UHPLC-MS/MS method demonstrates superior sensitivity, with a Limit of Quantification approximately 1000 times lower than the HPLC-UV method.[2] The shorter run time and simpler sample preparation significantly increase sample throughput.[2] Furthermore, the high specificity of tandem mass spectrometry minimizes the risk of interference from matrix components, a common challenge in HPLC-UV analysis.[2]

Visualization of the New UHPLC-MS/MS Workflow

The following diagram illustrates the logical workflow of the newly validated UHPLC-MS/MS method, from sample receipt to final data analysis.

UHPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample 1. Weigh Sample add_solvent 2. Add Acidified Methanol/Water sample->add_solvent vortex 3. Vortex Mix add_solvent->vortex ultrasound 4. Ultrasound-Assisted Extraction vortex->ultrasound centrifuge 5. Centrifuge ultrasound->centrifuge filter 6. Filter Supernatant centrifuge->filter injection 7. UHPLC Injection filter->injection separation 8. Chromatographic Separation (C18) injection->separation ionization 9. ESI Ionization separation->ionization detection 10. MS/MS Detection (MRM) ionization->detection integration 11. Peak Integration detection->integration calibration 12. Calibration Curve Generation integration->calibration quantification 13. Quantification calibration->quantification report 14. Report Generation quantification->report

Caption: Workflow of the new UHPLC-MS/MS method for this compound.

Conclusion

The validation data clearly indicates that the new UHPLC-MS/MS method offers significant advantages over the traditional HPLC-UV method for the quantification of this compound. Its superior sensitivity, specificity, and higher throughput make it the recommended choice for demanding applications such as trace-level impurity analysis, pharmacokinetic studies in complex biological matrices, and high-volume quality control testing. While the initial capital investment for LC-MS/MS instrumentation is higher, the long-term benefits of improved data quality and increased efficiency justify the transition for advanced drug development and research. The HPLC-UV method, however, remains a viable and cost-effective option for routine analyses where high sensitivity is not a critical requirement.

References

A Comparative Analysis of 6-Hydroxytropinone from Diverse Botanical Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 6-Hydroxytropinone from Various Plant Genera, Supported by Experimental Data and Methodologies.

This compound, a pivotal intermediate in the biosynthesis of several pharmacologically significant tropane (B1204802) alkaloids, exhibits varying distribution and concentration across the plant kingdom. This guide provides a comparative analysis of this compound derived from different plant sources, focusing on the Solanaceae family, particularly the genera Brugmansia and Datura. Understanding these differences is crucial for optimizing extraction processes, identifying high-yielding plant sources, and exploring the therapeutic potential of this and related compounds.

Quantitative Data Summary

While specific quantitative data for this compound yield and purity from a wide range of plant species remains an area of ongoing research, existing studies on tropane alkaloid profiles provide valuable insights. A comparative study of alkaloids within the tribe Datureae, which includes the genera Datura and Brugmansia, has revealed significant differences in the abundance of certain alkaloid classes. Notably, species within the genus Brugmansia have been found to contain a higher content of 3,6-disubstituted tropanes, the chemical class to which this compound belongs, in their leaf alkaloid mixtures when compared to Datura species.[1][2] This suggests that Brugmansia may serve as a more potent natural source for the isolation of this compound.

Plant GenusRelative Abundance of 3,6-Disubstituted Tropanes (including this compound)Primary Analytical Method for DetectionKey References
Brugmansia HighGas Chromatography-Mass Spectrometry (GC-MS)[1][2]
Datura Lower than BrugmansiaGas Chromatography-Mass Spectrometry (GC-MS)[3]
Atropa Presence of tropane alkaloids confirmed, specific data on this compound is limited.High-Performance Liquid Chromatography (HPLC), GC-MS
Hyoscyamus Presence of tropane alkaloids confirmed, specific data on this compound is limited.Gas Chromatography-Mass Spectrometry (GC-MS)
Erythroxylum Rich source of diverse tropane alkaloids, but specific data on this compound is not prominent.Liquid Chromatography-Mass Spectrometry (LC-MS), GC-MS

Experimental Protocols

The following sections detail generalized yet comprehensive methodologies for the extraction, purification, and analysis of this compound from plant materials. These protocols are based on established techniques for tropane alkaloid research and can be adapted for specific plant matrices.

Protocol 1: Extraction of Tropane Alkaloids

This protocol outlines a standard procedure for the extraction of tropane alkaloids, including this compound, from dried plant material.

1. Sample Preparation:

  • Collect and air-dry the desired plant parts (e.g., leaves, roots) in a well-ventilated area away from direct sunlight.

  • Once fully dried, grind the plant material into a fine powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered plant material in a solvent system such as a mixture of chloroform (B151607), methanol, and 25% ammonia (B1221849) (15:5:1 v/v/v) for 24-48 hours at room temperature with occasional agitation. Dichloromethane (B109758) can be used as a safer alternative to chloroform.

  • Alternatively, ultrasound-assisted extraction (USAE) can be employed for a more efficient extraction. Place the plant material in an extraction solvent (e.g., 1% aqueous acetic acid) and sonicate in an ultrasonic bath for 30-60 minutes.

3. Acid-Base Partitioning for Alkaloid Enrichment:

  • Filter the extract to remove solid plant debris.

  • Acidify the filtrate with 2% sulfuric acid. This will convert the alkaloids into their salt form, which are soluble in the aqueous layer.

  • Wash the acidic solution with a non-polar solvent like hexane (B92381) to remove non-alkaloidal lipophilic compounds.

  • Basify the aqueous layer with a 25% ammonia solution to a pH of 9-10. This will convert the alkaloid salts back to their free base form.

  • Perform a liquid-liquid extraction with an organic solvent such as chloroform or dichloromethane to extract the free base alkaloids. Repeat this step 3-4 times to ensure complete extraction.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like tropane alkaloids.

1. Sample Preparation for GC-MS:

  • Dissolve a known amount of the crude alkaloid extract in a suitable solvent (e.g., methanol, chloroform).

  • If necessary, derivatization can be performed to improve the volatility and thermal stability of the alkaloids.

2. GC-MS Parameters:

  • Gas Chromatograph (GC):

    • Column: A capillary column suitable for alkaloid analysis (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: Typically set between 250-280°C.

    • Oven Temperature Program: A temperature gradient is used to separate the compounds. For example, start at 100°C, hold for 2 minutes, then ramp up to 280°C at a rate of 10°C/minute, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 550.

    • Identification: Identification of this compound is achieved by comparing the retention time and mass spectrum of the peak in the sample with that of a certified reference standard. Quantification is performed by creating a calibration curve with the reference standard.

Visualizing the Workflow and Pathways

To better illustrate the processes involved in the comparative analysis of this compound, the following diagrams have been generated using the DOT language.

cluster_0 Plant Source Selection cluster_1 Extraction & Purification cluster_2 Analysis & Quantification Brugmansia sp. Brugmansia sp. Extraction Extraction Brugmansia sp.->Extraction Datura sp. Datura sp. Datura sp.->Extraction Other Solanaceae Other Solanaceae Other Solanaceae->Extraction Acid-Base Partitioning Acid-Base Partitioning Extraction->Acid-Base Partitioning Crude Alkaloid Extract Crude Alkaloid Extract Acid-Base Partitioning->Crude Alkaloid Extract GC-MS Analysis GC-MS Analysis Crude Alkaloid Extract->GC-MS Analysis HPLC Analysis HPLC Analysis Crude Alkaloid Extract->HPLC Analysis Data Comparison Data Comparison GC-MS Analysis->Data Comparison HPLC Analysis->Data Comparison Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine N-Methylputrescine N-Methylputrescine Putrescine->N-Methylputrescine N-Methyl-Δ¹-pyrrolinium cation N-Methyl-Δ¹-pyrrolinium cation N-Methylputrescine->N-Methyl-Δ¹-pyrrolinium cation Tropinone Tropinone N-Methyl-Δ¹-pyrrolinium cation->Tropinone This compound This compound Tropinone->this compound Other Tropane Alkaloids Other Tropane Alkaloids This compound->Other Tropane Alkaloids

References

A Comparative Guide to the Cross-Validation of 6-Hydroxytropinone Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the precise and reliable quantification of active compounds and their metabolites is paramount. This guide provides a comparative framework for the cross-validation of analytical methods for the quantification of 6-Hydroxytropinone, a tropane (B1204802) alkaloid of significant interest. Given the limited availability of direct cross-validation studies for this specific analyte in publicly accessible literature, this document outlines a comparative analysis of two prevalent and robust analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The data presented herein is based on typical performance characteristics observed for the analysis of tropane alkaloids, offering a foundational guide for researchers to develop and cross-validate their own laboratory-specific methods.

Comparative Performance of Analytical Methods

The selection of an analytical method is contingent on a multitude of factors, including the sample matrix, the required sensitivity and selectivity, and the available instrumentation. Below is a summary of the expected performance characteristics for the quantification of this compound using GC-MS and LC-MS/MS.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (r²) > 0.995> 0.998
Accuracy (% Recovery) 95.0 - 105.0%98.0 - 102.0%
Precision (% RSD) < 10%< 5%
Limit of Detection (LOD) ~1-5 ng/mL~0.1-1 ng/mL
Limit of Quantification (LOQ) ~5-15 ng/mL~0.5-3 ng/mL
Sample Throughput ModerateHigh
Selectivity GoodExcellent

Experimental Protocols

Detailed and standardized methodologies are fundamental to the successful implementation and cross-validation of analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is a well-established method for the analysis of volatile and semi-volatile compounds like tropane alkaloids, often requiring derivatization to improve chromatographic performance.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for quantification.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in methanol.

  • Working Standard Solutions: Serially dilute the stock solution to prepare calibration standards.

  • Sample Preparation: Employ a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate this compound from the biological matrix.

  • Derivatization: The extracted and dried residue is subjected to derivatization (e.g., silylation) to increase volatility and thermal stability. The derivatized sample is then reconstituted in a suitable solvent for injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, making it the gold standard for bioanalytical quantification, often with simpler sample preparation compared to GC-MS.

1. Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using:

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in methanol.

  • Working Standard Solutions: Serially dilute the stock solution to prepare calibration standards.

  • Sample Preparation: A simple protein precipitation is often sufficient. To the sample (e.g., plasma), add 3 volumes of cold acetonitrile containing an internal standard. Vortex and centrifuge to pellet the precipitated proteins. The supernatant is then diluted or directly injected.

Cross-Validation Workflow and Logic

The following diagrams illustrate the general workflow for cross-validating two analytical methods and the logical comparison of their performance characteristics.

Cross_Validation_Workflow cluster_method1 Method 1 (e.g., GC-MS) cluster_method2 Method 2 (e.g., LC-MS/MS) M1_Dev Method Development M1_Val Method Validation M1_Dev->M1_Val M1_Analysis Sample Analysis M1_Val->M1_Analysis Comparison Results Comparison M1_Analysis->Comparison M2_Dev Method Development M2_Val Method Validation M2_Dev->M2_Val M2_Analysis Sample Analysis M2_Val->M2_Analysis M2_Analysis->Comparison Conclusion Conclusion on Method Interchangeability Comparison->Conclusion

General workflow for the cross-validation of two analytical methods.

Performance_Comparison_Logic cluster_params Performance Parameters cluster_methods Analytical Methods Linearity Linearity (r²) Evaluation Comparative Evaluation Linearity->Evaluation Accuracy Accuracy (% Recovery) Accuracy->Evaluation Precision Precision (% RSD) Precision->Evaluation LOD LOD LOD->Evaluation LOQ LOQ LOQ->Evaluation GCMS GC-MS GCMS->Evaluation LCMSMS LC-MS/MS LCMSMS->Evaluation Decision Method Selection Evaluation->Decision

Logical comparison of analytical method performance characteristics.

Comparative Analysis of 6-Hydroxytropinone Stereoisomers: A Review of Available Biological Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published scientific literature reveals a notable absence of direct comparative studies on the biological activities of 6-Hydroxytropinone stereoisomers. While the parent compound, this compound, has been identified as a synthetic intermediate and is associated with potential neuromodulatory, antimicrobial, and cytotoxic properties, there is a significant gap in the understanding of how its stereochemistry influences these biological effects.

Currently, no publicly available experimental data directly compares the receptor binding affinities, functional assay potencies (e.g., IC50 values), or in vivo effects of the different stereoisomers of this compound, such as the 6α-hydroxy (exo) and 6β-hydroxy (endo) epimers. The principle of stereoisomerism is fundamental in pharmacology, as different spatial arrangements of atoms within a molecule can lead to vastly different interactions with biological targets. However, for this compound, this critical area of research remains unexplored in the available literature.

This guide, therefore, serves to highlight the current state of knowledge and underscore the need for future research in this area. While we cannot present a direct comparison due to the lack of data, we will outline the known biological activities of this compound as a general entity and discuss the potential implications of its stereochemistry, drawing parallels from related tropane (B1204802) alkaloids where such information is available.

General Biological Activities of this compound

Research on this compound has indicated its potential in several therapeutic areas. It is recognized as a key intermediate in the synthesis of various pharmaceuticals. Studies have suggested its interaction with neurotransmitter systems, including potential modulation of dopamine (B1211576) and serotonin (B10506) receptors. Furthermore, preliminary investigations have pointed towards possible neuroprotective, antimicrobial, and cytotoxic activities. However, it is crucial to reiterate that these findings have not been differentiated based on the specific stereoisomer of this compound used in the experiments.

The Importance of Stereochemistry in Tropane Alkaloids

The tropane alkaloid family, to which this compound belongs, is rich with examples where stereochemistry dictates biological activity. For instance, the orientation of the hydroxyl group in related compounds can significantly impact their binding affinity and efficacy at various receptors. It is highly probable that the 6α-hydroxy and 6β-hydroxy stereoisomers of this compound also exhibit distinct biological profiles.

Future Research Directions

To address the current knowledge gap, future research should focus on the stereoselective synthesis of the individual this compound isomers. Once isolated, these pure stereoisomers should be subjected to a battery of biological assays to elucidate their specific activities. Key areas for investigation would include:

  • Receptor Binding Assays: To determine the binding affinities of each stereoisomer for a panel of relevant receptors, particularly dopaminergic and serotonergic subtypes.

  • Functional Assays: To assess the functional consequences of receptor binding, such as agonist or antagonist activity.

  • In Vitro and In Vivo Models: To evaluate the neuroprotective, antimicrobial, and cytotoxic effects of each isomer in relevant biological models.

A logical workflow for future research is proposed in the diagram below.

Proposed research workflow for elucidating the distinct biological activities of this compound stereoisomers.

Conclusion

Confirming the Identity of Synthesized 6-Hydroxytropinone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for confirming the identity of synthesized 6-Hydroxytropinone, a key intermediate in the synthesis of various pharmaceuticals. Tropinone (B130398), its direct precursor, is a common impurity and is used here as a comparative standard. This document outlines detailed experimental protocols and presents comparative data to aid researchers in distinguishing between the target compound and its precursor.

Spectroscopic and Chromatographic Comparison

The following table summarizes the key analytical data for this compound and its precursor, Tropinone. This data is essential for the positive identification of synthesized this compound and for assessing its purity.

ParameterThis compoundTropinone
Molecular Formula C₈H₁₃NO₂[1][2]C₈H₁₃NO
Molecular Weight 155.19 g/mol [1][2]139.19 g/mol
¹H NMR (ppm) Data not available in search resultsA ¹H NMR spectrum is available, with key signals distinguishing it from other tropane (B1204802) alkaloids.[2]
¹³C NMR (ppm) Data not available in search resultsA ¹³C NMR spectrum is available.
Mass Spectrum (m/z) Data not available in search resultsThe mass spectrum of tropinone is well-documented.
GC-MS Retention Index 1325 (DB-1 column)Data not available in search results
HPLC Retention Time Dependent on specific methodDependent on specific method

Experimental Protocols

Accurate identification of this compound requires the application of rigorous analytical methodologies. Below are detailed protocols for the primary techniques used in its characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For tropane alkaloids like this compound and Tropinone, derivatization is often employed to improve their thermal stability and chromatographic behavior.

Sample Preparation (Derivatization):

  • To 1 mg of the synthesized product, add 100 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.

GC-MS Parameters:

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation of a wide range of compounds. A reversed-phase HPLC method can be developed to separate this compound from the more non-polar Tropinone.

HPLC Parameters:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid). For example, start with 10% acetonitrile and increase to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or Mass Spectrometry (LC-MS).

  • Injection Volume: 10 µL.

Experimental Workflow for Identity Confirmation

The following diagram illustrates a typical workflow for the synthesis and subsequent identity confirmation of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Identity Confirmation Tropinone Tropinone Synthesis Hydroxylation Reaction Tropinone->Synthesis Crude_Product Crude this compound Synthesis->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product Purified this compound Purification->Pure_Product NMR NMR Spectroscopy (¹H and ¹³C) Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS Chromatography Chromatography (GC-MS, HPLC) Pure_Product->Chromatography Confirmation Identity Confirmed NMR->Confirmation MS->Confirmation Chromatography->Confirmation

Figure 1. Experimental workflow for the synthesis and identity confirmation of this compound.

Signaling Pathways and Logical Relationships

The synthesis of this compound from Tropinone is a key step in the production of various tropane alkaloids with significant biological activities. The diagram below illustrates the logical relationship in this synthetic pathway.

synthesis_pathway Tropinone Tropinone Hydroxylation Hydroxylation Tropinone->Hydroxylation Six_Hydroxytropinone This compound Hydroxylation->Six_Hydroxytropinone Further_Synthesis Further Synthesis Six_Hydroxytropinone->Further_Synthesis Pharmaceuticals Pharmaceuticals (e.g., Anisodamine) Further_Synthesis->Pharmaceuticals

Figure 2. Synthetic pathway from Tropinone to pharmaceuticals via this compound.

References

A Guide to Inter-Laboratory Comparison of 6-Hydroxytropinone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: Performance of Analytical Methods for Tropane (B1204802) Alkaloids

The following table summarizes the performance characteristics of analytical methods, primarily Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), used in proficiency testing for tropane alkaloids. These values can be considered as typical benchmarks for the analysis of 6-Hydroxytropinone.

Performance ParameterAtropine (B194438)Scopolamine (B1681570)Reference MatrixNotes
Limit of Quantification (LOQ) ~0.4 µg/kg~1.2 µg/kgCereal Products, Tea, Herbal InfusionsThe LOQs for atropine and scopolamine were around 0.4 and 1.2 μg/kg in cereal products, and in tea and herbal infusions, respectively.[4]
Reproducibility (RSDr) 17% - 44%11% - 38%Cereal, Tea, Herbal InfusionsReproducibility varied from 11% to 38% for scopolamine and from 17% to 44% for atropine at levels ranging from 0.18 to 18.8 and 1.2–54.0 μg/kg, respectively.
Recovery 71% - 96%71% - 96%Cereal, Tea, Herbal InfusionsRecoveries ranged from 71% to 96%.
Interlaboratory Reproducibility (RSDR) 14% - 20%17% - 26%Buckwheat and Maize FlourThe obtained interlaboratory reproducibility (RSDR) ranged from 14% to 26%.
Satisfactory z-scores ( z≤ 2)87%87%

Experimental Protocols

The most common analytical method for the quantification of tropane alkaloids is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The following is a generalized experimental protocol based on methods used in proficiency tests for atropine and scopolamine.

1. Sample Preparation (Extraction)

  • Matrix: Cereal-based products, feed, herbal infusions.

  • Extraction Solvent: A mixture of acetonitrile (B52724) and water, often with an acid modifier like formic acid.

  • Procedure:

    • Weigh a homogenized sample portion.

    • Add the extraction solvent.

    • Vortex or shake vigorously to ensure thorough mixing.

    • Centrifuge the sample to separate the solid and liquid phases.

    • Collect the supernatant (the liquid extract).

    • The extract may be further purified using solid-phase extraction (SPE) to remove interfering matrix components.

    • The purified extract is then evaporated and reconstituted in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.

  • Column: A reversed-phase C18 or a pentafluorophenyl (PFP) column is commonly used for separation.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small percentage of formic acid to improve ionization.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

  • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the target analytes. Specific precursor and product ion transitions for this compound would need to be determined.

  • Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve constructed using certified reference standards.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Homogenized Sample Extraction Solvent Extraction Sample->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Concentration Evaporation & Reconstitution Purification->Concentration LC_Separation LC Separation Concentration->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Result Reporting Quantification->Reporting

Caption: Experimental workflow for the quantitative analysis of this compound.

Interlab_Comparison cluster_organization Coordinating Body cluster_labs Participating Laboratories cluster_evaluation Performance Evaluation Sample_Prep Preparation of Homogeneous Samples Distribution Distribution to Participating Labs Sample_Prep->Distribution Lab_Analysis Sample Analysis Distribution->Lab_Analysis Result_Submission Submission of Results Lab_Analysis->Result_Submission Statistical_Analysis Statistical Analysis (e.g., z-scores) Result_Submission->Statistical_Analysis Final_Report Issuance of Final Report Statistical_Analysis->Final_Report

Caption: Workflow for an inter-laboratory comparison study.

References

Evaluating the Purity of Commercially Available 6-Hydroxytropinone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 6-Hydroxytropinone in their work, ensuring the purity of this starting material is paramount to the reliability and reproducibility of experimental results. This guide provides a framework for evaluating the purity of commercially available this compound, offering a comparison with potential alternatives and detailing the necessary experimental protocols.

Introduction to this compound

This compound, a derivative of tropinone (B130398), is a valuable intermediate in the synthesis of various tropane (B1204802) alkaloids and other pharmacologically active compounds.[1][2] Its utility in the synthesis of molecules like anisodamine (B1666042) underscores its importance in medicinal chemistry.[1][3] Given its role as a precursor, the presence of impurities can significantly impact the yield, purity, and biological activity of the final synthesized compounds.

Commercial Availability and Stated Purity

Several chemical suppliers offer this compound, often with stated purity levels. For instance, some vendors provide certificates of analysis indicating purity as determined by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR). Reported purities typically range from a minimum of 95% to greater than 98%.[4] However, independent verification is crucial for rigorous scientific research.

Table 1: Comparison of Analytical Techniques for Purity Assessment

Technique Principle Information Provided Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Quantitative purity (% area), presence of non-volatile impurities.High resolution, sensitive, widely available.Requires reference standards for absolute quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Identification of volatile impurities and structural information.High sensitivity and specificity for volatile compounds.Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Structural confirmation, identification and quantification of impurities with distinct signals.Provides detailed structural information, can be quantitative.Lower sensitivity compared to chromatographic methods.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by mass-based detection.High sensitivity for identification and quantification of a wide range of impurities.Combines the separation power of HPLC with the specificity of MS.Can be more complex and expensive than other methods.

Experimental Protocols for Purity Evaluation

A multi-technique approach is recommended for a comprehensive purity assessment of this compound.

1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the percentage purity and detect non-volatile impurities.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid or trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

    • Analysis: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To identify volatile impurities.

  • Methodology:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium.

    • Injection Mode: Split.

    • Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 280°C).

    • MS Detection: Electron ionization (EI) with a full scan mode.

    • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane (B109758) or ethyl acetate.

    • Analysis: Identify impurities by comparing their mass spectra to a library (e.g., NIST).

3. Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

  • Objective: To confirm the structure and identify and quantify impurities with distinct proton signals.

  • Methodology:

    • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD).

    • Internal Standard: A certified reference standard with a known concentration and a distinct signal that does not overlap with the analyte signals (e.g., maleic acid).

    • Analysis: The purity is determined by comparing the integral of a characteristic this compound proton signal to the integral of the internal standard's proton signal.

Potential Impurities

Impurities in commercially available this compound can arise from the synthetic route or degradation. Potential impurities could include:

  • Starting materials and reagents: Unreacted precursors from the synthesis.

  • By-products: Isomers or related tropinone derivatives formed during the reaction.

  • Residual solvents: Solvents used in the synthesis and purification process.

  • Degradation products: Compounds formed due to instability.

Alternatives to this compound

The choice of an alternative compound depends on the specific application. Other tropinone derivatives with different substitution patterns could be considered if the synthetic strategy allows. For instance, tropinone itself is a common starting material for many alkaloids.

Data Presentation

The results of the purity analysis should be summarized in a clear and concise table for easy comparison between different suppliers or batches.

Table 2: Example Purity Analysis Summary of this compound from Different Suppliers

Supplier Batch No. Stated Purity HPLC Purity (%) ¹H-NMR Purity (%) Major Impurities Identified (GC-MS/LC-MS)
Supplier AA123>98%98.598.2Tropinone (<0.5%), Residual Dichloromethane
Supplier BB456>95%96.295.8Unknown isomer (approx. 2%), Residual Ethyl Acetate
Supplier CC789>99% (by NMR)99.199.3Nortropinone (<0.1%)

Visualizing the Workflow

A diagram of the experimental workflow can aid in understanding the overall process of purity evaluation.

Purity_Evaluation_Workflow cluster_sample Sample Acquisition cluster_analysis Analytical Techniques cluster_results Data Interpretation Sample Commercial this compound HPLC HPLC Analysis Sample->HPLC GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy Sample->NMR Purity Purity Determination (%) HPLC->Purity ImpurityID Impurity Identification GCMS->ImpurityID NMR->Purity Structure Structural Confirmation NMR->Structure Report Comprehensive Purity Report Purity->Report ImpurityID->Report Structure->Report

Caption: Experimental workflow for the comprehensive purity evaluation of this compound.

A thorough evaluation of the purity of commercially available this compound is a critical step in ensuring the quality and validity of research and development activities. By employing a combination of analytical techniques such as HPLC, GC-MS, and NMR, researchers can confidently ascertain the purity of their starting materials, leading to more reliable and reproducible outcomes. This guide provides the necessary framework and protocols to establish a robust quality control process for this compound.

References

Safety Operating Guide

Proper Disposal of 6-Hydroxytropinone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and protecting the broader ecosystem. This guide provides essential safety and logistical information for the proper disposal of 6-Hydroxytropinone, a tropane (B1204802) alkaloid derivative.

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is necessary. It should be treated as a hazardous substance, drawing upon safety protocols for structurally similar compounds like tropinone (B130398) and other tropane alkaloids.

Key Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes:

  • Eye Protection: Chemical safety goggles or face shields.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat and closed-toe shoes.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₈H₁₃NO₂--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 155.19 g/mol --INVALID-LINK--, --INVALID-LINK--
Melting Point 120-121 °C--INVALID-LINK--
Boiling Point 291.6 ± 35.0 °C at 760 mmHg--INVALID-LINK--
Solubility Soluble in organic solvents--INVALID-LINK--

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to manage it as a hazardous chemical waste stream.

Step 1: Waste Segregation and Collection

  • Waste Container: Use a designated, leak-proof, and chemically compatible container for collecting waste this compound. The container should be clearly labeled as "Hazardous Waste: this compound".

  • Incompatible Materials: Do not mix this compound waste with other chemical waste streams unless their compatibility is known. In particular, avoid contact with strong oxidizing agents, strong acids, and strong bases[1].

Step 2: Labeling and Storage

  • Labeling: The waste container must be clearly labeled with the full chemical name, concentration (if in solution), and the hazard symbol(s) appropriate for a toxic organic compound.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. Ensure secondary containment is in place to prevent spills.

Step 3: Arrange for Professional Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

  • Documentation: Maintain a detailed record of the amount of waste generated and the date of disposal, in accordance with your institution's policies and local regulations.

Important Considerations:

  • Do Not Dispose Down the Drain: this compound should not be disposed of down the sanitary sewer system[1][2].

  • Avoid Incineration without Professional Guidance: While incineration in a specialized facility is a common method for destroying toxic organic compounds, this should only be performed by licensed professionals[3].

  • Neutralization: Due to the lack of specific data on the reactivity and decomposition products of this compound, in-lab chemical neutralization is not recommended without further information and a validated protocol.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Start: Have this compound Waste assess_hazards Assess Hazards (Treat as Toxic Organic Compound) start->assess_hazards ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->ppe segregate Segregate Waste in a Labeled, Compatible Container ppe->segregate store Store in Designated Hazardous Waste Area segregate->store no_drain Do NOT Dispose Down the Drain segregate->no_drain no_incinerate Do NOT Incinerate Without Professional Guidance segregate->no_incinerate contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs document Document Waste for Disposal contact_ehs->document end_disposal Professional Disposal document->end_disposal

Disposal decision workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research community. Always consult your institution's specific guidelines and local regulations for chemical waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.